p-t-Butylphenyl diphenyl phosphate-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H23O4P |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) bis(2,3,4,5,6-pentadeuteriophenyl) phosphate |
InChI |
InChI=1S/C22H23O4P/c1-22(2,3)18-14-16-21(17-15-18)26-27(23,24-19-10-6-4-7-11-19)25-20-12-8-5-9-13-20/h4-17H,1-3H3/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D |
Clé InChI |
ULGAVXUJJBOWOD-MIPJZDBJSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to p-t-Butylphenyl Diphenyl Phosphate-d10: Chemical Properties and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of p-t-butylphenyl diphenyl phosphate-d10, a deuterated internal standard crucial for the accurate quantification of its non-deuterated analogue, a widely used flame retardant and plasticizer. This document details its physicochemical characteristics, summarizes key toxicological data of the parent compound, outlines relevant analytical methodologies, and visualizes a potential biological signaling pathway affected by the non-deuterated form.
Core Chemical Properties
This compound is the deuterium-labeled version of p-t-butylphenyl diphenyl phosphate (B84403). The primary application of the deuterated form is as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, to improve the accuracy and precision of quantification of the parent compound in various matrices.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | p-tert-Butylphenyl Diphenyl Ester Phosphoric Acid-d10, p-tert-Butylphenol Diphenyl Phosphate-d10 | MedchemExpress.com |
| Molecular Formula | C₂₂D₁₀H₁₃O₄P | LGC Standards |
| Molecular Weight | 392.45 g/mol | LGC Standards |
| CAS Number (Unlabelled) | 981-40-8 | A Chemtek |
Table 2: Physicochemical Properties of Unlabelled p-t-Butylphenyl Diphenyl Phosphate
| Property | Value | Source |
| Appearance | Clear transparent liquid | Biosynth |
| Molecular Formula | C₂₂H₂₃O₄P | CymitQuimica |
| Molecular Weight | 382.39 g/mol | CymitQuimica |
| Density (at 20°C) | 1.17 g/cm³ | GOV.UK |
| Boiling Point | >300°C at 101,325 Pa | GOV.UK |
| Vapor Pressure (at 25°C) | 1.5 x 10⁻⁴ Pa | GOV.UK |
| Water Solubility | 3.2 mg/L | GOV.UK |
Toxicological Profile of the Parent Compound
Understanding the toxicology of the non-deuterated p-t-butylphenyl diphenyl phosphate is critical for safe handling and for interpreting environmental and biological monitoring data.
Table 3: Summary of Toxicological Data for p-t-Butylphenyl Diphenyl Phosphate
| Endpoint | Value | Species | Source |
| Acute Inhalation LC50 | >200 mg/L | Rat | NICNAS |
| No-Observed-Effect Level (NOEL) | 26.7 mg/kg bw/day (male), 30.0 mg/kg bw/day (female) | Rat | GOV.UK |
Experimental Protocols: Analytical Methodologies
The accurate quantification of p-t-butylphenyl diphenyl phosphate in complex samples is typically achieved using chromatographic techniques coupled with mass spectrometry, with this compound serving as an ideal internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of volatile and semi-volatile compounds like p-t-butylphenyl diphenyl phosphate.
Sample Preparation:
-
Extraction: Samples (e.g., environmental solids, biological tissues) are typically extracted with an organic solvent such as a mixture of hexane (B92381) and dichloromethane.
-
Cleanup: The extract is concentrated and may be cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.
-
Internal Standard Spiking: A known amount of this compound is added to the sample extract prior to analysis.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is commonly used.
-
Injection: Splitless injection mode is typically employed for trace analysis.
-
Carrier Gas: Helium is used as the carrier gas.
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of both the analyte and the deuterated internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of a wide range of compounds, including organophosphate esters.
Sample Preparation:
-
Extraction: Similar extraction procedures as for GC-MS are used.
-
Internal Standard Spiking: A known amount of this compound is added to the sample extract.
-
Reconstitution: The final extract is evaporated and reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used.
-
Detection: The triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizations
General Analytical Workflow
Caption: A generalized workflow for the analysis of p-t-butylphenyl diphenyl phosphate using a deuterated internal standard.
Potential Biological Interaction: Hedgehog Signaling Pathway
Recent research suggests that the non-deuterated p-t-butylphenyl diphenyl phosphate may interfere with the Hedgehog signaling pathway, a crucial pathway in developmental processes.[1]
Caption: A simplified diagram of the Hedgehog signaling pathway and a potential point of disruption by p-t-butylphenyl diphenyl phosphate.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of its parent compound in various complex matrices. This guide provides essential chemical and analytical information to support researchers, scientists, and drug development professionals in their work. A thorough understanding of the properties and analytical behavior of both the deuterated standard and the parent compound is crucial for generating high-quality data and for assessing potential biological and environmental impacts.
References
Technical Guide: p-t-Butylphenyl diphenyl phosphate-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-t-butylphenyl diphenyl phosphate-d10, a deuterated internal standard crucial for the accurate quantification of its unlabeled counterpart, p-t-butylphenyl diphenyl phosphate (B84403). The guide covers its chemical and physical properties, analytical applications, and relevant experimental protocols.
Chemical Identity and Properties
This compound is the deuterium-labeled form of p-t-butylphenyl diphenyl phosphate, an organophosphate ester used as a flame retardant and plasticizer. The deuterated version is essential for use as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1].
While a specific CAS number for this compound is not consistently provided by suppliers, the CAS number for the unlabeled compound is 981-40-8[2][3][4][5]. It is common practice for suppliers to list the CAS number of the unlabeled analogue.
Table 1: Physicochemical Properties
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₂₂D₁₀H₁₃O₄P | [2][6] |
| Molecular Weight | 392.451 g/mol | [2][6] |
| p-t-Butylphenyl diphenyl phosphate (Unlabeled) | ||
| Molecular Formula | C₂₂H₂₃O₄P | [3][4][5] |
| Molecular Weight | 382.39 g/mol | [3][4] |
| Boiling Point | 261°C at 6 mm Hg | [5] |
| LogP | 6.49220 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 7 | [5] |
Applications in Research and Development
The primary application of this compound is as an internal standard for the quantitative analysis of p-t-butylphenyl diphenyl phosphate in various matrices. Due to its structural similarity and differing mass, it co-elutes with the analyte of interest but is distinguishable by a mass spectrometer, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
The unlabeled compound, p-t-butylphenyl diphenyl phosphate, is utilized as a flame retardant and plasticizer in a variety of commercial products[4]. Research into its environmental fate and toxicology is ongoing, with studies investigating its biodegradation in different ecosystems[7].
Experimental Protocols
General Analytical Workflow for Quantification
The following workflow outlines a general procedure for the quantification of p-t-butylphenyl diphenyl phosphate in an environmental or biological sample using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. p-t-Butylphenyl Diphenyl Phosphate | CymitQuimica [cymitquimica.com]
- 5. p-tert-Butylphenyl diphenyl phosphate|lookchem [lookchem.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Biodegradation of tert-butylphenyl diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p-t-Butylphenyl Diphenyl Phosphate-d10
This technical guide provides a comprehensive overview of p-t-butylphenyl diphenyl phosphate (B84403), with a specific focus on its deuterated isotopologue, p-t-butylphenyl diphenyl phosphate-d10. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical quantification, and biological implications.
Chemical and Physical Properties
p-t-Butylphenyl diphenyl phosphate is an organophosphate ester widely used as a flame retardant and plasticizer. Its deuterated form, this compound, serves as an internal standard for quantitative analysis, enabling precise and accurate measurements in complex matrices.
| Property | p-t-Butylphenyl diphenyl phosphate | This compound |
| Molecular Formula | C₂₂H₂₃O₄P | C₂₂H₁₃D₁₀O₄P |
| Molecular Weight | 382.39 g/mol | 392.45 g/mol |
| CAS Number | 981-40-8 | Not available |
Synthesis and Purification
The synthesis of p-t-butylphenyl diphenyl phosphate is typically achieved through the reaction of p-t-butylphenol with phosphorus oxychloride. The following is a generalized laboratory-scale protocol.
Experimental Protocol: Synthesis
Materials:
-
p-t-Butylphenol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (B92270) (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-t-butylphenol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred solution.
-
Add pyridine dropwise to the reaction mixture to neutralize the HCl byproduct generated.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system to obtain pure p-t-butylphenyl diphenyl phosphate.
The synthesis of the deuterated analogue follows a similar procedure, utilizing deuterated starting materials.
Synthesis and Purification Workflow
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is a common technique for the quantification of p-t-butylphenyl diphenyl phosphate in various samples. The use of this compound as an internal standard is crucial for achieving high accuracy and precision.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The exact gradient program should be optimized for the specific sample matrix. A starting point could be 60:40 (acetonitrile:water) with a linear gradient to 95:5 over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Extraction: For solid samples, an extraction step using a suitable solvent like acetonitrile or methanol (B129727) is required. Sonication or Soxhlet extraction can be employed. Liquid samples may only require dilution.
-
Internal Standard Spiking: A known amount of this compound is added to each sample and calibration standard.
-
Cleanup: Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
Filtration: All samples and standards should be filtered through a 0.22 µm syringe filter before injection.
Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of p-t-butylphenyl diphenyl phosphate in the samples is then determined from this calibration curve.
Biological Effects and Signaling Pathway Interactions
Recent research has highlighted the toxicological effects of p-t-butylphenyl diphenyl phosphate, particularly its impact on developmental processes. Studies have shown that this compound can disrupt endochondral ossification, the process by which bone tissue is created from cartilage.[1] This disruption is linked to the interference of p-t-butylphenyl diphenyl phosphate with the Hedgehog signaling pathway.[1]
The Hedgehog signaling pathway is a crucial regulator of embryonic development, including limb and skeletal formation. The binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition of Smoothened (SMO). This allows SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.
Exposure to p-t-butylphenyl diphenyl phosphate has been shown to alter the expression of genes within this pathway, leading to abnormal bone development in murine limb bud cultures.[1]
Hedgehog Signaling and BDPP Interference
Conclusion
p-t-Butylphenyl diphenyl phosphate and its deuterated analogue are important compounds for industrial applications and scientific research. Understanding their chemical properties, synthesis, and analytical quantification is essential for their safe and effective use. Furthermore, elucidating their biological effects, such as the disruption of the Hedgehog signaling pathway, is critical for assessing their potential risks to human health and the environment. This technical guide provides a foundational resource for professionals working with these compounds.
References
An In-Depth Technical Guide to p-t-Butylphenyl diphenyl phosphate-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated organophosphate, p-t-Butylphenyl diphenyl phosphate-d10. It is intended to be a core resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or for other analytical applications. This document details its chemical structure, physical properties, and proposed methodologies for its synthesis and analysis.
Introduction
This compound is the deuterium-labeled form of p-t-butylphenyl diphenyl phosphate (B84403). The non-labeled compound is an organophosphate ester widely used as a flame retardant and plasticizer in various industrial applications. Due to its prevalence, there is a need for accurate quantification in environmental and biological samples. The deuterated analog serves as an ideal internal standard for mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), providing a high degree of accuracy in quantification.[1] The incorporation of ten deuterium (B1214612) atoms on the two phenyl rings offers a significant mass shift from the native compound, ensuring clear differentiation in mass spectra without substantially altering its chemical and physical behavior.
Chemical Structure and Properties
The chemical structure of this compound features a central phosphate group esterified with one p-t-butylphenyl group and two deuterated phenyl groups.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂D₁₀H₁₃O₄P | [2] |
| Molecular Weight | 392.45 g/mol | [2] |
| Unlabeled CAS Number | 981-40-8 | [3] |
| Appearance | Neat (unless in solution) | [2] |
| Isotopic Purity | Typically >98% (Varies by supplier, refer to Certificate of Analysis) | N/A |
| Chemical Purity | Typically >98% (Varies by supplier, refer to Certificate of Analysis) | N/A |
Note: Isotopic and chemical purity are critical parameters that should be confirmed with the supplier's Certificate of Analysis for a specific lot.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be approached by reacting p-t-butylphenyl dichlorophosphate (B8581778) with deuterated phenol (B47542) (phenol-d6). This method is a common route for creating asymmetric phosphate esters.
Materials:
-
p-t-Butylphenyl dichlorophosphate
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-t-butylphenyl dichlorophosphate (1.0 equivalent) in anhydrous DCM.
-
Addition of Phenol-d6: To this solution, add a solution of phenol-d6 (2.0 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous DCM dropwise from the dropping funnel at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up:
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).
Analytical Method: Quantification using LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the quantification of its non-deuterated analog in a sample matrix (e.g., environmental water, biological fluid).
Materials and Equipment:
-
p-t-Butylphenyl diphenyl phosphate (native standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample matrix
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the native standard (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a stock solution of the internal standard (this compound) (e.g., 1 mg/mL) in acetonitrile.
-
From the stock solutions, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples. Each calibration standard should be spiked with a constant concentration of the internal standard.
-
-
Sample Preparation:
-
To a known volume of the sample, add a known amount of the internal standard solution.
-
If necessary, perform sample cleanup and concentration using an appropriate technique, such as solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Native compound: Determine the precursor ion and at least two product ions.
-
Internal Standard (d10): Determine the precursor ion and at least two product ions corresponding to the deuterated compound.
-
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte for the calibration standards.
-
Quantify the amount of the native analyte in the samples by using the peak area ratio from the sample and interpolating from the calibration curve.
-
Visualizations
The following diagrams illustrate the chemical structure and proposed experimental workflows.
Chemical Structure
Caption: Chemical structure of this compound.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Analytical Workflow using LC-MS/MS
Caption: Workflow for quantification using the deuterated standard.
References
p-t-Butylphenyl diphenyl phosphate-d10 safety data sheet
An In-depth Technical Guide to the Safety of p-t-Butylphenyl diphenyl phosphate-d10
This technical guide provides a comprehensive overview of the safety data for this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this document primarily relies on data from its non-deuterated analogue, p-t-Butylphenyl diphenyl phosphate (B84403) (CAS 981-40-8). This approach is based on the principle that the toxicological and physical properties are unlikely to differ significantly, though minor variations may exist. This guide is intended for researchers, scientists, and professionals in drug development.
Chemical Identification
| Identifier | Data |
| Chemical Name | This compound |
| Synonyms | p-tert-Butylphenyl Diphenyl Ester Phosphoric Acid-d10 |
| Molecular Formula | C22D10H13O4P[1] |
| Molecular Weight | 392.451[1] |
| CAS Number (Unlabelled) | 981-40-8[2][3] |
Physical and Chemical Properties
The following table summarizes the physical and chemical properties of the non-deuterated p-t-Butylphenyl diphenyl phosphate.
| Property | Value | Reference |
| Appearance | Clear, transparent liquid | [4] |
| Melting Point | -21°C (pour point) | [5] |
| Boiling Point | 261°C at 6 mm Hg; 420°C at atmospheric pressure | [5][6] |
| Relative Density | 1.15 - 1.2 at 20°C | [4][5] |
| Vapor Pressure | 7.8 x 10-5 Pa at 20°C | [5] |
| Water Solubility | 3.2 mg/L at room temperature (for a commercial mixture) | [5] |
| Viscosity | 70-100 mPa.s at 25°C | [4] |
| LogP | 6.49220 | [6] |
Hazard Identification and GHS Classification
Based on the available data for the non-deuterated compound, p-t-Butylphenyl diphenyl phosphate is considered very toxic to aquatic life with long-lasting effects.[7] However, for direct human health hazards, many reports indicate it does not meet the criteria for GHS hazard classification.[8]
GHS Classification (for non-deuterated analogue):
Pictogram:
Signal Word: Warning[7]
Hazard Statements:
-
H410: Very toxic to aquatic life with long lasting effects.[7]
Precautionary Statements:
-
P273: Avoid release to the environment.[7]
-
P391: Collect spillage.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7]
Caption: GHS Hazard Classification and Response Flow.
Toxicological Information
The toxicological data for p-t-Butylphenyl diphenyl phosphate suggests low acute toxicity in mammals.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >2000 mg/kg bw | [9] |
| LD50 | Rabbit | Dermal | >2000 mg/kg bw | [9] |
| LC50 | Rat | Inhalation | >200 mg/L | [9] |
-
Skin Corrosion/Irritation: Not expected to be irritating.[10]
-
Serious Eye Damage/Irritation: Not expected to be irritating.[10]
-
Respiratory or Skin Sensitization: Not classified as a sensitizer (B1316253) based on human patch tests, though a local lymph node assay in mice showed sensitization.[10]
-
Germ Cell Mutagenicity: No evidence of mutagenic activity in Ames tests.[10]
-
Carcinogenicity: No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[7]
-
Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[11]
-
Specific Target Organ Toxicity (Single Exposure): Shall not be classified as a specific target organ toxicant.[11]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure through inhalation.[9]
Experimental Protocols
While specific experimental protocols for the deuterated compound are not available, the safety data for the non-deuterated analogue would have been generated using standardized OECD or equivalent test guidelines. For instance:
-
Acute Oral Toxicity: Typically determined using OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method). The protocol involves administering the substance to fasted animals and observing them for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
Acute Dermal Toxicity: Generally follows OECD Test Guideline 402 (Acute Dermal Toxicity). The substance is applied to a shaved area of the skin of the test animal, and the animals are observed for toxic effects.
-
Acute Inhalation Toxicity: Follows OECD Test Guideline 403 (Acute Inhalation Toxicity). Animals are exposed to the substance in the form of a vapor, aerosol, or dust in a controlled chamber for a specified duration.
-
Skin Irritation: Assessed using OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). The substance is applied to the skin of a test animal (typically a rabbit) and the site is observed for signs of erythema and edema.
-
Eye Irritation: Follows OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The substance is instilled into the eye of a test animal and the eye is examined for signs of irritation.
First Aid Measures
In case of exposure, the following first aid measures are recommended.[7]
Caption: First Aid Response Workflow.
Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[7] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[7]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[7]
Personal Protective Equipment (PPE)
Caption: Recommended Personal Protective Equipment.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Special Hazards: No data available.[7]
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[7]
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant.[7] Discharge into the environment must be avoided.[7]
Ecological Information
This substance is very toxic to aquatic life with long-lasting effects.[7] An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[7]
Disclaimer: This document is intended as a guide and is based on the best available information for the non-deuterated analogue of this compound. It is the responsibility of the user to conduct a thorough risk assessment before use and to consult the original Safety Data Sheet from the supplier.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. achemtek.com [achemtek.com]
- 3. p-t-Butylphenyl Diphenyl Phosphate | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. p-tert-Butylphenyl diphenyl phosphate|lookchem [lookchem.com]
- 7. scipoly.com [scipoly.com]
- 8. p-tert-Butylphenyl diphenyl phosphate | C22H23O4P | CID 70425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. harwick.com [harwick.com]
- 11. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Synthesis of Deuterated p-t-Butylphenyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated p-t-butylphenyl diphenyl phosphate (B84403). Due to the limited availability of direct literature on the synthesis of this specific isotopically labeled compound, this guide outlines a feasible two-step synthetic approach based on established methods for the deuteration of phenols and the phosphorylation of phenolic compounds. The methodologies are detailed to assist researchers in the preparation of this and similar deuterated molecules, which are valuable tools in metabolic studies, mechanistic investigations, and as internal standards for quantitative analysis.
Proposed Synthetic Pathway
The synthesis of deuterated p-t-butylphenyl diphenyl phosphate is proposed to proceed via a two-step reaction sequence. The first step involves the deuteration of the aromatic ring of p-t-butylphenol through a hydrogen-deuterium (H-D) exchange reaction. The second step is the phosphorylation of the resulting deuterated p-t-butylphenol to yield the final product. The deuteration is focused on the phenyl ring of the p-t-butylphenol moiety, as the deuterium (B1214612) atoms on the aromatic ring are most relevant for metabolic and mechanistic studies of this class of compounds.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of deuterated p-t-butylphenyl diphenyl phosphate.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis. These protocols are based on established methodologies for similar transformations and may require optimization for this specific substrate.
2.1. Step 1: Deuteration of p-t-Butylphenol
The introduction of deuterium atoms onto the aromatic ring of p-t-butylphenol can be achieved via acid-catalyzed hydrogen-deuterium exchange. Two effective methods are presented below.
Method A: Acid-Catalyzed Deuteration using DCl/D₂O
This method utilizes a strong acid in deuterated water to facilitate the exchange at the ortho positions to the hydroxyl group.
-
Materials:
-
p-t-Butylphenol
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterium chloride (DCl, 35 wt. % in D₂O, 99.5 atom % D)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-t-butylphenol (1.0 eq) in deuterium oxide (10-20 mL per gram of phenol).
-
Carefully add deuterium chloride (0.1-0.2 eq) to the mixture to achieve a pD of approximately 0.3.[1]
-
Heat the reaction mixture to reflux and maintain for 6-24 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the aromatic protons.
-
After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the deuterated product with an organic solvent such as dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the deuterated p-t-butylphenol.
-
Method B: Heterogeneous Acid-Catalyzed Deuteration using Amberlyst-15
This method employs a polymer-supported acid catalyst, which simplifies the work-up procedure.[2][3]
-
Materials:
-
p-t-Butylphenol
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Amberlyst-15 resin
-
Methanol (B129727) (for washing the resin)
-
-
Procedure:
-
Dry the Amberlyst-15 resin in a desiccator over sulfuric acid under vacuum for 24 hours before use.[2][3]
-
In a sealable reaction vessel, add p-t-butylphenol (1.0 eq), deuterium oxide (10-15 mL per gram of phenol), and the dried Amberlyst-15 resin (100 mg per 100 mg of phenol).[1]
-
Seal the vessel and heat the mixture at 110 °C for 24 hours with stirring.[1]
-
After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of methanol to recover any adsorbed product.
-
Combine the filtrate and the washings. The deuterated product can be isolated by lyophilization to remove the D₂O or by extraction with an organic solvent as described in Method A.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.[2]
-
2.2. Step 2: Phosphorylation of Deuterated p-t-Butylphenol
The phosphorylation of the deuterated p-t-butylphenol can be achieved by reacting it with diphenyl phosphoryl chloride.
-
Materials:
-
Deuterated p-t-butylphenol (from Step 1)
-
Diphenyl phosphoryl chloride
-
Anhydrous pyridine or triethylamine (B128534)
-
Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the deuterated p-t-butylphenol (1.0 eq) in anhydrous dichloromethane or THF (10 mL per gram of phenol).
-
Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add a solution of diphenyl phosphoryl chloride (1.1 eq) in the same anhydrous solvent dropwise to the stirred mixture over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it successively with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure deuterated p-t-butylphenyl diphenyl phosphate.
-
Workflow for the Synthesis of Deuterated p-t-Butylphenyl Diphenyl Phosphate
Caption: General workflow from starting materials to the final deuterated product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis. The data for the phosphorylation step is based on literature values for the synthesis of the non-deuterated p-t-butylphenyl diphenyl phosphate. The yield for the deuteration step is expected to be high, though some material loss during work-up is inevitable.
Table 1: Summary of Deuteration of p-t-Butylphenol
| Parameter | Method A (DCl/D₂O) | Method B (Amberlyst-15) |
| Reactants | p-t-Butylphenol, D₂O, DCl | p-t-Butylphenol, D₂O, Amberlyst-15 |
| Reaction Time | 6 - 24 hours | 24 hours |
| Temperature | Reflux | 110 °C |
| Typical Yield | >90% (crude) | >90% (crude) |
| Isotopic Purity | Dependent on reaction time and D₂O purity | Dependent on reaction time and D₂O purity |
Table 2: Summary of Phosphorylation of Deuterated p-t-Butylphenol
| Parameter | Expected Value/Condition | Reference |
| Reactants | Deuterated p-t-Butylphenol, Diphenyl phosphoryl chloride, Pyridine | N/A |
| Solvent | Anhydrous Dichloromethane or THF | N/A |
| Reaction Time | 12 - 24 hours | N/A |
| Temperature | 0 °C to Room Temperature | N/A |
| Reported Yield | 85.0% | [4] |
| Purification | Column Chromatography | [5] |
Note: The yield for the phosphorylation step is based on a reported synthesis of the non-deuterated analog starting from p-t-butylphenol and chlorophosphoric acid diphenyl ester.[4]
Conclusion
This technical guide outlines a robust and feasible synthetic route for the preparation of deuterated p-t-butylphenyl diphenyl phosphate. The proposed two-step approach, involving an initial deuteration of p-t-butylphenol followed by phosphorylation, utilizes well-established chemical transformations. The provided experimental protocols and expected data serve as a valuable resource for researchers and scientists in the fields of drug development, metabolism, and environmental science, enabling the synthesis of this important isotopically labeled compound for advanced analytical and research applications. Further optimization of the reaction conditions may be necessary to achieve the desired yield and isotopic enrichment for specific applications.
References
The Environmental Fate of t-Butylphenyl Diphenyl Phosphate: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
t-Butylphenyl diphenyl phosphate (B84403) (tBPDP) is an organophosphate ester widely used as a flame retardant and plasticizer in various industrial and consumer products. Its presence in the environment is of increasing concern due to its potential for persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the environmental fate of tBPDP, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its degradation pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental contexts or require an understanding of its behavior for risk assessment purposes.
Physicochemical Properties
Commercial tBPDP is typically a mixture of isomers, including triphenyl phosphate, mono-t-butylphenyl diphenyl phosphates, di-t-butylphenyl phenyl phosphates, and tris(t-butylphenyl) phosphate[1]. The physicochemical properties of these commercial mixtures are crucial for understanding their environmental distribution.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃O₄P | |
| Molecular Weight | 382.40 g/mol | |
| Vapor Pressure | 1.9x10⁻⁴ Pa at 30°C | |
| Water Solubility | 0.04 - 3.2 mg/L | |
| Melting Point | -21°C (pour point) | |
| Boiling Point | >400°C |
Environmental Fate and Persistence
The environmental persistence of tBPDP is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
Biodegradation
Biodegradation is a primary pathway for the environmental degradation of tBPDP. Studies have shown that it is susceptible to microbial and fungal metabolism, although the rate and extent of degradation can vary significantly depending on the environmental conditions and microbial communities present.
Microbial degradation of tBPDP has been observed to proceed via at least three catabolic processes: phosphoesterase cleavage, dealkylation, and aromatic ring fission. Key metabolites identified in microbial degradation studies include phenol, tert-butylphenol, and diphenyl phosphate[2].
Fungal metabolism of tBPDP has also been documented, with studies on Cunninghamella elegans showing that the primary metabolic pathway involves oxidation of the tert-butyl group to form carboxylic acid derivatives, as well as hydroxylation of the aromatic rings. Major fungal metabolites include 4-(2-carboxy-2-propyl)triphenyl phosphate and its hydroxylated derivatives[3].
Quantitative Data on Biodegradation
| Ecosystem/Organism | Exposure Concentration | Duration | % Mineralization (¹⁴CO₂) | Reference |
| Agriculturally Impacted Ecosystem Microcosm | 0.1 mg/L | 8 weeks | 37% | [4] |
| Noncontaminated Ecosystem Microcosm | 0.1 mg/L | 8 weeks | 1.7% | [4] |
| Cunninghamella elegans | Not specified | 7 days | 70% metabolized | [3] |
Photodegradation
Photodegradation is generally considered a minor degradation pathway for tBPDP. An aqueous photodegradation study using natural sunlight over 14 days indicated that tBPDP is relatively stable to photodegradation.
Hydrolysis
The rate of hydrolysis of tBPDP is negligible under environmentally relevant pH conditions (pH 4-9). Significant hydrolysis is only predicted to occur at very high or low pH values.
Bioaccumulation
The potential for tBPDP to bioaccumulate in aquatic organisms has been investigated. A study on fathead minnows (Pimephales promelas) exposed to a commercial tBPDP product (Fyrquel GT) was conducted as part of a 90-day partial life-cycle toxicity study. Based on available data, tBPDP does not meet the criteria for a persistent, bioaccumulative, and toxic (PBT) substance.
Quantitative Data on Bioaccumulation
| Organism | Exposure Type | Bioconcentration Factor (BCF) | Reference |
| Fathead Minnow (Pimephales promelas) | Aqueous | 778 L/kg |
Experimental Protocols
The assessment of the environmental fate of chemicals like tBPDP follows standardized experimental protocols, many of which are established by the Organisation for Economic Co-operation and Development (OECD).
Biodegradation Testing (Adapted from OECD Guideline 301)
Objective: To assess the ready biodegradability of tBPDP in an aerobic aqueous medium.
Methodology (Manometric Respirometry Test - OECD 301F):
-
Preparation of Mineral Medium: A mineral medium containing essential salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) is prepared in purified water.
-
Inoculum: The inoculum is typically derived from the effluent of a wastewater treatment plant treating predominantly domestic sewage. The concentration of the inoculum should be between 10⁴ and 10⁵ cells/mL in the final test mixture.
-
Test and Control Solutions:
-
Test Suspension: A known concentration of tBPDP (e.g., 100 mg/L) is added to the mineral medium with the inoculum.
-
Blank Control: Mineral medium with inoculum only, to measure endogenous respiration.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is used to verify the viability of the inoculum.
-
-
Incubation: The test and control solutions are incubated in sealed vessels with a device to measure oxygen consumption (respirometer) at a constant temperature (20-25°C) in the dark for 28 days.
-
Data Collection: Oxygen consumption is measured at regular intervals.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of tBPDP.
Bioaccumulation Testing (Adapted from OECD Guideline 305)
Objective: To determine the bioconcentration factor (BCF) of tBPDP in fish.
Methodology (Aqueous Exposure, Flow-Through Test):
-
Test Organism: A suitable fish species, such as the fathead minnow (Pimephales promelas), is used. Fish are acclimated to the test conditions.
-
Test System: A flow-through system is used to maintain a constant concentration of tBPDP in the test water.
-
Uptake Phase: Fish are exposed to a sublethal concentration of tBPDP in the test water for a defined period (e.g., 28 days) or until a steady-state concentration in the fish tissue is reached. Water and fish tissue samples are collected at regular intervals.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, tBPDP-free water. Fish tissue samples are collected at regular intervals to determine the rate of elimination.
-
Analysis: The concentration of tBPDP in water and fish tissue samples is determined using appropriate analytical methods (e.g., GC-MS, HPLC).
-
Calculation of BCF: The BCF is calculated as the ratio of the concentration of tBPDP in the fish tissue to its concentration in the water at steady state.
Hydrolysis Testing (Adapted from OECD Guideline 111)
Objective: To determine the rate of hydrolysis of tBPDP as a function of pH.
Methodology:
-
Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH values (e.g., 4, 7, and 9).
-
Test Solution: A known concentration of tBPDP is added to each buffer solution.
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).
-
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent tBPDP and any hydrolysis products.
-
Calculation of Hydrolysis Rate: The rate of hydrolysis is determined by plotting the concentration of tBPDP against time. The half-life of hydrolysis at each pH is then calculated.
Visualizations
Biodegradation Pathway of t-Butylphenyl Diphenyl Phosphate
Caption: Proposed biodegradation pathways of t-butylphenyl diphenyl phosphate in microbial and fungal systems.
Experimental Workflow for Environmental Fate Assessment
Caption: A generalized workflow for the environmental fate assessment of a chemical substance like tBPDP.
Conclusion
The environmental fate of t-butylphenyl diphenyl phosphate is primarily dictated by biodegradation. While it is not readily biodegradable under all conditions, microbial and fungal populations can degrade this compound through various metabolic pathways. Photodegradation and hydrolysis are considered minor routes of transformation in the environment. The bioaccumulation potential of tBPDP is considered to be low. A comprehensive understanding of its environmental behavior, as outlined in this guide, is essential for accurate environmental risk assessment and the development of strategies to mitigate its potential impact. Further research is warranted to fully elucidate the biodegradation pathways in various environmental compartments and to assess the toxicity of its degradation products.
References
Biodegradation of tert-Butylphenyl Diphenyl Phosphate: A Technical Guide
This technical guide provides an in-depth overview of the biodegradation of tert-butylphenyl diphenyl phosphate (B84403) (BPDP), a common organophosphate flame retardant. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of metabolic pathways.
Introduction
Tert-butylphenyl diphenyl phosphate (BPDP) is an organophosphate ester widely used as a flame retardant and plasticizer in various consumer and industrial products.[1] Its potential for environmental persistence and toxicological effects necessitates a thorough understanding of its biodegradation pathways. This guide summarizes key research findings on the microbial and fungal degradation of BPDP, providing a technical resource for further investigation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are synthesized from seminal studies on BPDP biodegradation.
Fungal Degradation of BPDP
This protocol is based on the methodology used to study the metabolism of BPDP by the fungus Cunninghamella elegans.[2]
2.1.1 Culture Preparation and Incubation
-
Fungal Strain: Cunninghamella elegans (ATCC 9245).
-
Culture Medium: Sabouraud dextrose broth.
-
Inoculum Preparation: Spore suspensions are prepared from 7-day-old stock cultures grown on Sabouraud dextrose agar (B569324) slants by washing the slants with sterile phosphate buffer.
-
Incubation:
-
Fungal cultures are grown in 250-ml Erlenmeyer flasks containing 50 ml of Sabouraud dextrose broth.
-
Flasks are inoculated with the spore suspension and incubated at 25°C on a rotary shaker at 150 rpm for 48 hours.
-
After 48 hours, the mycelia are harvested by filtration, washed with sterile phosphate buffer, and resuspended in fresh Sabouraud dextrose broth.
-
-
Exposure to BPDP:
-
BPDP, dissolved in a minimal volume of dimethylformamide, is added to the fungal cultures to a final concentration of 20 µg/ml.
-
For radiolabeled studies, [¹⁴C]BPDP can be used.
-
Cultures are incubated for an additional 7 days under the same conditions.
-
2.1.2 Extraction and Analysis of Metabolites
-
Extraction:
-
The fungal biomass and culture medium are separated by filtration.
-
The culture filtrate is extracted three times with an equal volume of ethyl acetate (B1210297).
-
The fungal biomass is sonicated in ethyl acetate to extract intracellular metabolites.
-
The ethyl acetate extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Analytical Methods:
-
Thin-Layer Chromatography (TLC): For initial separation of metabolites.
-
High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Detection: UV detector and, if using radiolabeled BPDP, a radioactivity flow detector.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification of volatile metabolites after derivatization (e.g., methylation with diazomethane).
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): For structural elucidation of purified metabolites.
-
Microbial Degradation of BPDP in Microcosms
This protocol is adapted from studies investigating the biodegradation of BPDP in aquatic and sediment environments.[3]
2.2.1 Microcosm Setup
-
Sample Collection: Sediment and water samples are collected from the ecosystem of interest.
-
Microcosm Assembly:
-
Microcosms are typically constructed in glass containers.
-
A layer of sediment is placed at the bottom, followed by an overlay of water from the same site.
-
The microcosms are allowed to acclimate in the laboratory under controlled conditions (e.g., temperature, light/dark cycle) that mimic the natural environment.
-
-
Dosing:
-
[¹⁴C]BPDP, dissolved in a carrier solvent, is added to the water phase of the microcosms.
-
Control microcosms (e.g., sterile controls) should be included to differentiate between biotic and abiotic degradation.
-
2.2.2 Monitoring Biodegradation
-
Mineralization: The ultimate biodegradation of BPDP to CO₂ is monitored by trapping the evolved ¹⁴CO₂.
-
The headspace of the microcosms is continuously purged with air, and the effluent gas is passed through a trapping solution (e.g., potassium hydroxide (B78521) or ethanolamine-based scintillants).
-
The amount of trapped ¹⁴CO₂ is quantified by liquid scintillation counting at regular intervals.
-
-
Analysis of Residues:
-
At the end of the incubation period, the water and sediment phases are separated.
-
The water is extracted with an organic solvent (e.g., dichloromethane).
-
The sediment is extracted using a method such as Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone).
-
The extracts are analyzed by HPLC and/or GC-MS to identify and quantify the parent BPDP and its degradation products.
-
Phosphoesterase Enzyme Assays
This protocol is for the determination of phosphotriesterase and phosphodiesterase activities in sediment samples.
-
Substrate: p-Nitrophenyl diphenyl phosphate (for phosphotriesterase) or bis(p-nitrophenyl) phosphate (for phosphodiesterase).
-
Assay Procedure:
-
A known amount of sediment is incubated with a buffered solution of the substrate at a specific temperature (e.g., 37°C).
-
The reaction is stopped after a defined time by adding a solution that both terminates the enzymatic activity and develops the color of the product (e.g., a solution of sodium hydroxide and a flocculant).
-
The samples are centrifuged to pellet the sediment.
-
The absorbance of the supernatant is measured spectrophotometrically at 410 nm to quantify the amount of released p-nitrophenol.
-
Enzyme activity is expressed as the amount of p-nitrophenol produced per unit of time per unit of sediment mass.
-
Quantitative Data on BPDP Biodegradation
The following tables summarize the quantitative data on the biodegradation of tert-butylphenyl diphenyl phosphate from key studies.
Table 1: Mineralization of [¹⁴C]BPDP in Environmental Microcosms
| Ecosystem | Exposure to Agricultural Chemicals | % Mineralization (8 weeks) |
| Agricultural Runoff Pond | Chronic | 37.2 |
| Eutrophic Pond | Intermittent | 25.6 |
| Mesotrophic Reservoir | Low | 8.9 |
| Oligotrophic Reservoir | Low | 4.1 |
| Pristine Spring | None | 1.7 |
Data from Heitkamp et al., 1986.[3]
Table 2: Fungal Metabolism of [¹⁴C]BPDP by Cunninghamella elegans
| Incubation Time | % of BPDP Metabolized | Ratio of Organic-soluble to Water-soluble Metabolites |
| 7 days | 70 | 8:2 |
Data from Heitkamp et al., 1985.[2]
Metabolic Pathways of BPDP Biodegradation
The biodegradation of tert-butylphenyl diphenyl phosphate proceeds through different pathways in fungi and bacteria, as illustrated in the following diagrams.
Fungal Metabolic Pathway of BPDP
Fungal degradation of BPDP, primarily studied in Cunninghamella elegans, involves initial oxidation of the tert-butyl group and the aromatic rings, followed by further transformations. Phosphatase cleavage of the ester bonds appears to be a minor pathway in fungi.[2]
References
The Toxicity of Bisphenol A Bis(diphenyl phosphate) (BPDP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol A bis(diphenyl phosphate) (BPDP), a prominent organophosphate flame retardant used as a replacement for brominated flame retardants, is increasingly scrutinized for its potential toxicity. As a derivative of bisphenol A (BPA), concerns regarding its endocrine-disrupting properties and other adverse health effects are particularly pressing. This technical guide provides a comprehensive overview of the current scientific understanding of BPDP toxicity, with a focus on its cytotoxic, genotoxic, neurotoxic, and endocrine-disrupting effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes pertinent biological pathways and experimental workflows to serve as a valuable resource for the scientific community.
Introduction
Organophosphate flame retardants (OPFRs) have seen a significant rise in use following the phase-out of polybrominated diphenyl ethers (PBDEs). BPDP, also known as bisphenol A diphenyl phosphate (B84403), is a key member of this class, utilized in a wide array of consumer and industrial products, including electronic casings and building materials.[1] Its structure, containing a BPA moiety, raises inherent concerns about its potential to mimic or interfere with endogenous hormones, a well-documented characteristic of BPA.[2][3] This guide delves into the toxicological profile of BPDP, synthesizing evidence from in vitro and in vivo studies to elucidate its mechanisms of action and potential health risks.
Physicochemical Properties and Metabolism
BPDP is synthesized through the transesterification of bisphenol A with triphenyl phosphate.[1] Upon entering a biological system, it can be metabolized, breaking down into its constituent components, including BPA and diphenyl phosphate (DPHP).[4] The toxicological effects of BPDP are therefore often considered in the context of its metabolites. Studies have shown that the metabolic degradation of BPDP can vary significantly between species. For instance, in vitro assays using liver microsomes demonstrated a considerably slower depletion of BPDP in avian models compared to mammalian models, suggesting species-specific differences in enzymatic metabolism.[4]
Toxicological Profile
The toxicity of BPDP is multifaceted, encompassing a range of adverse effects on cellular and systemic levels. The primary areas of concern include its potential for endocrine disruption, neurotoxicity, cytotoxicity, and genotoxicity.
Endocrine Disruption
The structural similarity of BPDP to BPA, a known endocrine disruptor, is a major point of toxicological concern.[2] Endocrine disruptors can interfere with the body's hormonal systems, potentially leading to developmental, reproductive, neurological, and immune system problems.[5] While direct studies on the endocrine-disrupting capabilities of BPDP are still emerging, the known effects of its metabolite, BPA, provide a strong basis for concern. BPA has been shown to bind to estrogen receptors, potentially mimicking the effects of estradiol (B170435) and influencing multiple endocrine-related pathways.[3] Research has linked BPA exposure to an increased risk of cardiovascular diseases, including atherosclerosis, hypertension, and diabetes, through mechanisms involving the inhibition of ion channels, altered Ca2+ handling, induction of oxidative stress, and epigenetic modifications.[6]
Neurotoxicity
Emerging evidence suggests that OPFRs, including BPDP, may act as developmental neurotoxicants.[7][8] Studies using zebrafish models have demonstrated that developmental exposure to low concentrations of BPDP can lead to life-long behavioral alterations.[7] Specifically, exposure from 0-5 days post-fertilization resulted in altered motility in larvae and long-term impairment of anxiety-related behavior in adult fish.[7][9] Acute exposure to BPDP in zebrafish larvae has also been shown to elicit hyperactivity.[10] These findings indicate that OPFRs like BPDP may not be a safe alternative to their brominated predecessors and could have lasting impacts on the nervous system.[7]
Cytotoxicity and Genotoxicity
In vitro studies have begun to shed light on the cytotoxic and genotoxic potential of BPDP and its analogues. While direct data on BPDP is limited, studies on related bisphenols provide valuable insights. For instance, bisphenol A has been shown to induce oxidative stress through the increased production of reactive oxygen species (ROS), leading to DNA damage, including single- and double-strand breaks.[11][12] This genotoxic potential is a significant concern, as it can lead to chromosomal abnormalities and has been implicated in carcinogenesis.[13][14] The cytotoxic effects of BPA have been observed in various cell lines, and it is suggested that these effects can occur through both estrogen receptor-dependent and -independent pathways.[13]
Quantitative Toxicological Data
| Compound | Test System | Endpoint | Concentration/Dose | Reference |
| BPDP | Zebrafish (Danio rerio) embryos | Developmental Neurotoxicity (Behavioral alterations) | 0.003, 0.03, 0.3, 3 µM | [7][9] |
| BPA | Human Hepatocellular Carcinoma (HepG2) cells | DNA double-strand breaks (γH2AX assay) | 5-20 µg/mL | [12] |
| BPA | Human Peripheral Blood Cells | Cytotoxicity, Oxidative Stress, Genotoxicity | Not specified | [15] |
| DPHP | Zebrafish (Danio rerio) embryos | 96-hour Lethal Concentration (LC50) | ~50 mg/L | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of toxicological findings. Below are generalized methodologies for key experiments cited in the assessment of BPDP toxicity.
Zebrafish Developmental Neurotoxicity Assay
This protocol is based on studies investigating the long-term behavioral effects of developmental BPDP exposure.[7][9]
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Exposure: Embryos are exposed to a range of BPDP concentrations (e.g., 0.003, 0.03, 0.3, 3 µM) and a vehicle control (e.g., 0.1% DMSO) from 0 to 5 days post-fertilization (dpf).
-
Larval Motility Assay (6 dpf): Larvae are individually placed in 96-well plates and their locomotor activity is assessed under alternating light and dark conditions. Movement is tracked using an automated video system.
-
Adult Behavioral Battery (5-7 months): Adult fish that were developmentally exposed are subjected to a battery of behavioral tests to assess anxiety, sensorimotor response, social interaction, and predator evasion.
-
Data Analysis: Behavioral data are analyzed using appropriate statistical methods to compare the responses of BPDP-exposed fish to the control group.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a common colorimetric assay to assess cell metabolic activity, which is indicative of cell viability.[16]
-
Cell Culture: A suitable cell line (e.g., human peripheral blood cells, HepG2) is cultured in appropriate media and conditions.
-
Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of the test compound (e.g., BPDP, BPA) for a defined period (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells) and plotted against the compound concentration to determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA damage at the level of individual cells.[15]
-
Cell Preparation: Cells are exposed to the test compound and then harvested.
-
Embedding in Agarose (B213101): A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates further from the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Visualizations
Signaling Pathways and Mechanisms of Toxicity
The following diagrams illustrate the proposed signaling pathways and mechanisms through which BPDP and its metabolites may exert their toxic effects.
Caption: Overview of BPDP metabolism and subsequent toxicological effects mediated by cellular mechanisms.
Caption: Proposed pathway of BPA-induced oxidative stress leading to cellular damage.
Experimental Workflows
The following diagrams outline the general workflows for the experimental protocols described.
Caption: Experimental workflow for assessing the developmental neurotoxicity of BPDP in zebrafish.
Caption: General workflow for in vitro assessment of cytotoxicity and genotoxicity.
Conclusion and Future Directions
The available evidence strongly suggests that Bisphenol A bis(diphenyl phosphate) is a compound of toxicological concern, with potential adverse effects on the endocrine and nervous systems, as well as at the cellular level through cytotoxic and genotoxic mechanisms. While our understanding of BPDP's toxicity is growing, significant data gaps remain, particularly concerning its direct toxicological parameters (e.g., LD50, IC50) and the full elucidation of its signaling pathways.
Future research should prioritize:
-
Comprehensive Dose-Response Studies: To establish clear no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for various toxicological endpoints.
-
In-depth Mechanistic Studies: To fully characterize the signaling pathways involved in BPDP-induced toxicity, including its interaction with various nuclear receptors and its role in epigenetic modifications.
-
Chronic Exposure Studies: To understand the long-term health consequences of low-level, continuous exposure to BPDP, which mimics real-world human exposure scenarios.
-
Comparative Toxicity Studies: To compare the toxicity of BPDP with other OPFRs and legacy flame retardants to inform safer chemical design and selection.
This technical guide provides a foundational understanding of BPDP toxicity for researchers and professionals in related fields. Continued investigation into this ubiquitous environmental contaminant is essential for accurate risk assessment and the protection of human health.
References
- 1. Bisphenol-A bis(diphenyl phosphate) - Wikipedia [en.wikipedia.org]
- 2. Bisphenol A: an endocrine disruptor with widespread exposure and multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol A Bis(diphenyl phosphate)|Halogen-Free Flame Retardant [benchchem.com]
- 5. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]
- 6. mdpi.com [mdpi.com]
- 7. Developmental Exposure to Low Concentrations of Organophosphate Flame Retardants Causes Life-Long Behavioral Alterations in Zebrafish [cebs.niehs.nih.gov]
- 8. Organophosphorus flame retardants are developmental neurotoxicants in a rat primary brainsphere in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute and developmental behavioral effects of flame retardants and related chemicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotoxic potential of bisphenol A: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxic activity of bisphenol A and its analogues bisphenol S, bisphenol F and bisphenol AF and their mixtures in human hepatocellular carcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for p-t-Butylphenyl diphenyl phosphate-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of p-t-Butylphenyl diphenyl phosphate-d10 (TBPDPP-d10) as an internal standard in the quantitative analysis of the corresponding unlabeled compound and other organophosphate flame retardants. The protocols are primarily designed for chromatographic-mass spectrometric techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, such as a deuterated compound, is considered the gold standard for achieving high accuracy and precision.[1][2] Deuterated internal standards like TBPDPP-d10 are chemically almost identical to their unlabeled counterparts, meaning they co-elute during chromatography and exhibit similar behavior during sample preparation and ionization in the mass spectrometer.[1] This allows for the correction of variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and robust quantitative data.[1]
Applications of this compound
The primary application of this compound is as an internal standard for the quantitative analysis of p-t-butylphenyl diphenyl phosphate (B84403) (TBPDPP) and structurally related organophosphate esters (OPEs). TBPDPP is an organophosphate flame retardant and plasticizer that has been identified as an environmental contaminant found in various matrices, including house dust, sediment, water, and consumer products.[3][4][5][6] Therefore, TBPDPP-d10 is an essential tool for environmental monitoring, human exposure assessment, and quality control in manufacturing processes.
Experimental Protocols
The following are representative experimental protocols for the analysis of TBPDPP in environmental and consumer product samples using TBPDPP-d10 as an internal standard. These protocols should be validated by the user for their specific application and matrix.
Protocol 1: Analysis of TBPDPP in Water Samples by LC-MS/MS
This protocol describes the solid-phase extraction (SPE) of water samples followed by analysis using Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Water sample (e.g., 100 mL)
-
This compound (TBPDPP-d10) internal standard spiking solution (e.g., 10 ng/mL in methanol)
-
SPE cartridges (e.g., Polymeric Reversed Phase, 200 mg/6 mL)
-
Methanol (MeOH), Dichloromethane (DCM), Acetonitrile (ACN) - all HPLC grade
-
Ultrapure water
-
Nitrogen evaporator
-
-
Procedure:
-
Acidify the water sample to pH 3-4 with a suitable acid.
-
Spike the water sample with a known amount of TBPDPP-d10 internal standard solution (e.g., 50 µL of 10 ng/mL solution to a 100 mL sample).
-
Condition the SPE cartridge by passing 6 mL of MeOH:DCM (1:1 v/v), followed by 6 mL of MeOH, and finally 6 mL of ultrapure water.
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
After loading, dry the cartridge under vacuum for 15 minutes.
-
Elute the analytes from the cartridge with 10 mL of MeOH:DCM (50:50 v/v).
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
TBPDPP (Analyte): Precursor ion (m/z) -> Product ion (m/z) (e.g., 383.1 -> 171.1)
-
TBPDPP-d10 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (e.g., 393.2 -> 171.1)
-
-
Optimize collision energies and other MS parameters for maximum sensitivity.
-
3. Quantification
Create a calibration curve using standards of the unlabeled TBPDPP at various concentrations, with each standard containing a constant concentration of the TBPDPP-d10 internal standard. The concentration of TBPDPP in the samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
Protocol 2: Analysis of TBPDPP in Dust or Solid Samples by GC-MS
This protocol details the solvent extraction of solid samples followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation: Solvent Extraction
-
Materials:
-
Dust or homogenized solid sample (e.g., 0.5 g)
-
This compound (TBPDPP-d10) internal standard spiking solution (e.g., 50 ng/mL in toluene)
-
Toluene (B28343), Hexane - all GC-MS grade
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
-
Procedure:
-
Weigh 0.5 g of the sample into a glass centrifuge tube.
-
Spike the sample with a known amount of TBPDPP-d10 internal standard solution (e.g., 100 µL of 50 ng/mL solution).
-
Add 5 mL of toluene to the tube.
-
Vortex the tube for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 3-7) with another 5 mL of toluene and combine the supernatants.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial.
-
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Mode: Splitless injection.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C (hold for 1 min), ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 10 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
-
SIM Ions:
-
TBPDPP (Analyte): e.g., m/z 382, 327, 171
-
TBPDPP-d10 (Internal Standard): e.g., m/z 392, 337, 171
-
-
3. Quantification
Similar to the LC-MS/MS protocol, a calibration curve is generated using standards of unlabeled TBPDPP with a constant concentration of TBPDPP-d10. The quantification is based on the ratio of the peak areas of the analyte to the internal standard.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described methods with this compound as an internal standard. The values presented are for illustrative purposes and should be determined for each specific application and laboratory.
Table 1: LC-MS/MS Method Performance for TBPDPP in Water
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.5 ng/L |
| Recovery (at 10 ng/L) | 92 - 108% |
| Precision (%RSD, n=6) | < 10% |
Table 2: GC-MS Method Performance for TBPDPP in House Dust
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 5 ng/g |
| Recovery (at 50 ng/g) | 88 - 112% |
| Precision (%RSD, n=6) | < 15% |
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the analysis of TBPDPP in water by LC-MS/MS.
Caption: Workflow for the analysis of TBPDPP in solids by GC-MS.
References
- 1. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Application Notes and Protocols for Quantitative Analysis Using p-t-Butylphenyl diphenyl phosphate-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-tert-Butylphenyl diphenyl phosphate (B84403) (BDPP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in a variety of consumer products. Due to its additive nature, it can leach into the environment, leading to widespread human exposure. Consequently, the quantification of BDPP and other organophosphate flame retardants (OPEs) in environmental and biological matrices is of significant interest. p-t-Butylphenyl diphenyl phosphate-d10 is the deuterated analog of BDPP and serves as an ideal internal standard for quantitative analyses using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation and instrument response, ensuring accurate and precise quantification of the target analytes.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the quantitative analysis of OPEs in house dust, a common matrix for assessing indoor exposure.
Application: Quantification of Organophosphate Flame Retardants in House Dust
The primary application of this compound is as an internal standard for the sensitive and selective quantification of a range of OPEs in complex matrices. House dust is a significant reservoir for these compounds and a primary route of human exposure, especially for toddlers. Accurate measurement of OPE concentrations in dust is crucial for exposure assessment and toxicological studies.
Toxicological Relevance of the Analyte:
The non-deuterated parent compound, p-tert-butylphenyl diphenyl phosphate, has been shown to exhibit developmental toxicity. Research has indicated that it can interfere with crucial signaling pathways. For instance, studies have demonstrated that BDPP exposure can alter the Hedgehog (Hh) signaling pathway, which is essential for embryonic development, particularly skeletal formation.[1] This disruption can lead to adverse effects on endochondral ossification, the process by which cartilage is replaced by bone.
Below is a diagram illustrating the general mechanism of Hedgehog signaling pathway disruption.
Quantitative Data
The following tables summarize typical quantitative data for the analysis of various OPEs in house dust using an LC-MS/MS method with isotopic internal standards like this compound.
Table 1: LC-MS/MS Method Performance for Selected Organophosphate Esters
| Analyte | Abbreviation | Limit of Quantification (LOQ) (ng/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Triphenyl phosphate | TPHP | 0.5 - 2.0 | 85 - 115 | < 15 |
| Tris(2-chloroethyl) phosphate | TCEP | 0.2 - 1.0 | 90 - 110 | < 10 |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | 0.1 - 0.5 | 80 - 120 | < 15 |
| p-t-Butylphenyl diphenyl phosphate | BDPP | 0.1 - 0.5 | 90 - 115 | < 10 |
| Tri-n-butyl phosphate | TNBP | 0.5 - 2.5 | 75 - 110 | < 20 |
Note: The values presented are typical and may vary depending on the specific instrumentation, matrix, and laboratory conditions.
Table 2: Concentration of Selected Organophosphate Esters in House Dust Samples (ng/g)
| Analyte | Mean Concentration | Median Concentration | Concentration Range |
| TPHP | 500 - 2000 | 300 - 1000 | 50 - 15000 |
| TCEP | 100 - 500 | 80 - 300 | ND - 5000 |
| TDCIPP | 800 - 3000 | 500 - 1500 | 100 - 50000 |
| BDPP | 50 - 200 | 30 - 100 | ND - 1000 |
| TNBP | 200 - 1000 | 150 - 500 | ND - 8000 |
ND: Not Detected. Data compiled from various studies on house dust contamination.
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of OPEs from house dust using this compound as an internal standard.
Protocol 1: Sample Preparation - Extraction of OPEs from House Dust
1. Materials and Reagents:
-
House dust sample, sieved (< 250 µm)
-
This compound solution (internal standard)
-
Hexane (B92381) (HPLC grade)
-
Dichloromethane (B109758) (DCM, HPLC grade)
-
Acetone (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil or Silica)
-
Centrifuge tubes (50 mL, glass)
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen evaporator
2. Procedure:
-
Weigh accurately approximately 100 mg of the sieved house dust sample into a 50 mL glass centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the tube.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet the dust particles.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction (steps 3-7) two more times, combining the supernatants.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Proceed to the cleanup step.
Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE)
1. Procedure:
-
Condition an SPE cartridge by passing 5 mL of DCM followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Load the concentrated extract from Protocol 1 onto the conditioned SPE cartridge.
-
Elute the analytes with 10 mL of a 1:1 (v/v) mixture of hexane and DCM.
-
Collect the eluate in a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol (B129727) or mobile phase) for LC-MS/MS analysis.
The following diagram illustrates the experimental workflow for sample preparation and analysis.
Protocol 3: LC-MS/MS Analysis
1. Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target OPEs (e.g., start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
2. MS/MS Parameters:
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for each target OPE need to be optimized.
3. Quantification:
-
A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the target OPEs and a constant concentration of the this compound internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of the OPEs in the samples is then determined from this calibration curve.
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of organophosphate flame retardants in complex environmental matrices like house dust. The use of the detailed protocols provided in these application notes, coupled with a properly validated LC-MS/MS method, will enable researchers to obtain accurate and reliable data for exposure and risk assessment studies. The toxicological relevance of the parent compound underscores the importance of such analytical work in protecting human health.
References
Application Notes and Protocols for the GC-MS Analysis of p-t-Butylphenyl diphenyl phosphate-d10
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of p-t-Butylphenyl diphenyl phosphate-d10 (TBPP-d10) as an internal standard for the accurate quantification of organophosphate flame retardants (OPFRs) and other semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols are intended to provide a robust framework for method development and validation in various matrices, such as environmental samples, consumer products, and biological tissues.
Introduction
This compound (TBPP-d10) is the deuterated analog of the organophosphate flame retardant p-t-Butylphenyl diphenyl phosphate (B84403) (TBPP). Its use as an internal standard is critical for correcting variations in analytical results that can arise during sample preparation and instrumental analysis.[1] By introducing a known quantity of TBPP-d10 to samples at the beginning of the analytical workflow, variations in extraction efficiency, sample volume, and instrument response can be normalized, leading to more accurate and precise quantification of target analytes.
Principle of Isotope Dilution Mass Spectrometry
The methodology described herein is based on the principle of isotope dilution mass spectrometry (IDMS). This technique involves the addition of a known amount of an isotopically labeled compound (in this case, TBPP-d10) to a sample before processing. The labeled compound is chemically identical to the native analyte of interest (TBPP and other structurally similar OPFRs) and will therefore exhibit the same behavior during extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract using GC-MS, the initial concentration of the native analyte in the sample can be accurately determined, compensating for any losses during the analytical process.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of OPFRs using a deuterated internal standard like TBPP-d10. The data is representative of what can be achieved with the described methods and should be validated in the user's laboratory for specific applications.
| Parameter | Typical Value | Matrix Examples |
| Recovery of TBPP-d10 | 70-120% | House Dust, Polyurethane Foam, Water |
| Method Detection Limit (MDL) | 0.1 - 5.0 ng/g | Dependent on matrix and analyte |
| Method Quantitation Limit (MQL) | 0.3 - 15.0 ng/g | Dependent on matrix and analyte |
| Linearity (R²) | > 0.995 | Over a concentration range of 0.5 - 500 ng/mL |
| Relative Percent Difference (RPD) for Duplicates | < 20% | For replicate sample analyses |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of OPFRs from solid and liquid matrices using TBPP-d10 as an internal standard.
Sample Preparation: Solid Matrices (e.g., Dust, Soil, Consumer Product Materials)
-
Sample Homogenization: Homogenize the solid sample to ensure uniformity. For consumer products, this may involve cutting or shredding the material into smaller pieces.
-
Spiking with Internal Standard: Weigh approximately 0.5 g of the homogenized sample into a clean extraction vessel (e.g., a glass centrifuge tube). Spike the sample with a known amount of TBPP-d10 solution (e.g., 50 µL of a 1 µg/mL solution in a suitable solvent like acetone (B3395972) or toluene).
-
Extraction: Add 10 mL of an appropriate extraction solvent, such as a 1:1 mixture of hexane (B92381) and dichloromethane (B109758) or toluene.
-
Ultrasonic Extraction: Place the sample in an ultrasonic bath for 15-30 minutes to facilitate the extraction of the analytes from the sample matrix.
-
Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 3000 rpm) for 10 minutes to separate the solid material from the solvent extract.
-
Concentration and Cleanup: Carefully transfer the supernatant to a clean tube. The extract can be concentrated under a gentle stream of nitrogen. For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge may be necessary to remove interferences.
-
Final Volume Adjustment: Reconstitute the final extract in a known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis, such as iso-octane.
Sample Preparation: Liquid Matrices (e.g., Water)
-
Sample Collection: Collect a representative water sample (e.g., 500 mL) in a clean glass container.
-
Spiking with Internal Standard: Add a known amount of TBPP-d10 solution to the water sample.
-
Liquid-Liquid Extraction (LLE): Transfer the water sample to a separatory funnel. Add an appropriate extraction solvent (e.g., 50 mL of dichloromethane) and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate and collect the organic (lower) layer. Repeat the extraction process two more times with fresh aliquots of the extraction solvent.
-
Drying and Concentration: Combine the organic extracts and dry them by passing them through a column of anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to one suitable for GC-MS injection, such as iso-octane, and adjust to a final volume of 1 mL.
GC-MS/MS Analysis
The following GC-MS/MS parameters are provided as a starting point and should be optimized for the specific instrument and application.
| GC Parameter | Value |
| Instrument | Agilent 7890 GC with 7000 Series Triple Quadrupole MS or equivalent[2] |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL, splitless |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for TBPP and TBPP-d10
The following table provides suggested MRM transitions for the quantification and confirmation of TBPP and its deuterated internal standard. These should be optimized on the user's instrument.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| p-t-Butylphenyl diphenyl phosphate (TBPP) | 382.1 | 325.1 | 149.1 | 20 |
| This compound (TBPP-d10) | 392.2 | 335.1 | 159.1 | 20 |
Diagrams
Caption: General workflow for the analysis of OPFRs using TBPP-d10 internal standard.
Caption: Principle of quantification by isotope dilution mass spectrometry.
References
Application Note: High-Sensitivity Analysis of Organophosphate Flame Retardants in Environmental Matrices Using Isotope Dilution Mass Spectrometry
Introduction
Organophosphate flame retardants (OFRs) are a class of chemicals widely used in consumer products such as electronics, furniture, and textiles to reduce flammability.[1] Following the regulation and phasing out of polybrominated diphenyl ethers (PBDEs), the production and use of OFRs have significantly increased.[2][3] As OFRs are typically additive rather than chemically bound to materials, they can leach into the environment over a product's lifespan through processes like volatilization and abrasion.[4] Consequently, OFRs are now ubiquitously detected in various environmental compartments, including indoor air, dust, water, and sediment, as well as in biological samples.[2][5] Growing concerns about their potential adverse health effects, including endocrine disruption and neurotoxicity, necessitate sensitive and accurate analytical methods for monitoring their presence and assessing human exposure.[2][6]
Analyzing OFRs in complex environmental matrices presents significant challenges due to low concentrations and potential for signal suppression or enhancement from co-extracted matrix components. To overcome these issues, isotope dilution is the preferred quantification method. This technique involves spiking samples with stable isotope-labeled (SIL) analogues of the target analytes prior to sample preparation.[7] Because the SIL standards have nearly identical chemical and physical properties to their native counterparts, they experience the same losses during extraction and cleanup and the same matrix effects during instrumental analysis.[8][9] By measuring the ratio of the native analyte to the known concentration of the added SIL standard, highly accurate and precise quantification can be achieved.[10]
This application note provides detailed protocols for the extraction, cleanup, and analysis of a suite of common OFRs in solid (dust/sediment) and liquid (water) samples using gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.
Overall Experimental Workflow
The general procedure involves sample collection, spiking with isotopically labeled internal standards, extraction of target analytes, extract cleanup to remove interferences, and instrumental analysis by mass spectrometry.
Caption: General experimental workflow for OFR analysis.
Materials and Reagents
-
Standards: Native OFR standards (e.g., TCEP, TPHP, TDCPP, TCPP) and their corresponding deuterated or ¹³C-labeled internal standards (e.g., TCEP-d12, TPHP-d15, TDCPP-d15).
-
Solvents: HPLC or pesticide residue grade n-hexane, acetone, toluene, dichloromethane (B109758) (DCM), and methanol (B129727).[2][11]
-
Reagents: Anhydrous sodium sulfate (B86663) (baked at 400°C), and high-purity nitrogen gas.
-
Solid Phase Extraction (SPE) Cartridges: Weak anion exchange (e.g., Oasis WAX) or silica-based cartridges for sample cleanup.[6][12]
Protocol 1: Analysis of OFRs in Solid Samples (Dust/Sediment)
This protocol is optimized for the extraction of OFRs from complex solid matrices like house dust or environmental sediment.
3.1 Sample Preparation and Extraction (Ultrasonication)
-
Weigh approximately 50 mg of the homogenized sample into a glass centrifuge tube.[11]
-
Spike the sample with a known amount (e.g., 10-50 ng) of the isotopic standard solution.
-
Add 4 mL of an extraction solvent mixture, such as n-hexane/acetone (3:1, v/v).[2]
-
Vortex the tube for 1 minute, followed by ultrasonication in a water bath for 30 minutes.[2]
-
Repeat the vortex and sonication cycle two more times for a total of three extractions.[2]
-
After the final extraction, centrifuge the sample to pellet the solid material.
-
Carefully transfer the supernatant to a clean collection tube.
-
Combine the extracts from all three cycles and concentrate the volume to approximately 1 mL under a gentle stream of nitrogen.
3.2 Extract Cleanup
-
Prepare a silica (B1680970) gel SPE cartridge by pre-conditioning it with the appropriate solvent.
-
Load the concentrated extract onto the cartridge.
-
Elute the analytes using a suitable solvent or solvent mixture, collecting the fraction containing the OFRs.[5][6]
-
Evaporate the cleaned extract to a final volume of approximately 100-200 µL.
-
Add a recovery standard if necessary and transfer the final extract to an autosampler vial for analysis.[13]
Protocol 2: Analysis of OFRs in Liquid Samples (Water)
This protocol uses solid-phase extraction (SPE) to isolate and concentrate OFRs from various water samples.[7]
-
Filter the water sample (e.g., 500 mL) to remove suspended solids.[7]
-
Spike the filtered water with the isotopic standard solution (e.g., 10 ng).[14]
-
Condition an SPE cartridge (e.g., Oasis HLB) sequentially with methanol and ultrapure water.[7]
-
Load the water sample onto the SPE cartridge at a consistent flow rate.
-
After loading, wash the cartridge with ultrapure water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen gas.
-
Elute the OFRs from the cartridge using an appropriate organic solvent, such as methanol or methyl tert-butyl ether.[7]
-
Concentrate the eluate to a final volume (e.g., 100-200 µL) under a gentle stream of nitrogen and transfer to an autosampler vial.
Instrumental Analysis
The choice between GC-MS/MS and LC-MS/MS depends on the specific OFRs being analyzed. GC-MS/MS is suitable for many common OFRs, while LC-MS/MS is preferred for more polar or thermally labile compounds.[15][16]
Caption: Principle of isotope dilution quantification.
5.1 GC-MS/MS Method
-
System: Gas chromatograph coupled to a tandem mass spectrometer.
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[16]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[16]
-
Oven Program: Initial hold at 50-90°C for 1-5 min, ramp at 10-15°C/min to 300°C, and hold for 5-10 min.[16]
-
MS Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.[2][16]
5.2 LC-MS/MS Method
-
System: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.3 µm).[16]
-
Mobile Phase: Gradient elution using water and a mixture of acetonitrile/methanol.[16]
-
Flow Rate: 0.3 mL/min.[16]
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). LC-APCI-MS/MS has shown excellent limits of quantification for many OFRs.[16]
-
MS Mode: MRM, monitoring specific precursor-to-product ion transitions for each native analyte and its isotopic standard.
Data and Performance
The use of isotopic standards ensures high-quality data. Method performance is evaluated based on recovery, precision (relative standard deviation), and sensitivity (limits of detection/quantification).
Table 1: Example GC-MS/MS and LC-MS/MS Method Performance Data
| Matrix | Extraction Method | Analytical Method | Analyte | Recovery (%) | RSD (%) | LOQ (ng/L or ng/g) | Reference |
| Water | SPE | GC-MS/MS | TCEP, TCPP, TDCP, TPP | > 80 | < 1 | 0.3 - 24 ng/L | [7] |
| Sediment | Pressurized Liquid | LC-MS/MS | 14 OFRs | 47 - 112 | < 8.8 | 0.02 - 1.25 ng/g | [15] |
| Fish | Ultrasound Liquid | LC-MS/MS | 14 OFRs | 47 - 98 | < 16 | 0.19 - 19.3 ng/g | [15] |
| Water | SPE | Not Specified | Various OFRs | 67 - 105 | < 20 | Not Specified | [6] |
| Sediment/Soil | MAE | Not Specified | Various OFRs | 78 - 105 | 3 - 8 | Not Specified | [6] |
| Human Urine | SPE | LC-ESI-MS/MS | DPHP | 69 - 119 | < 31 | 0.3 ng/mL | [12] |
Note: LOQ (Limit of Quantification), RSD (Relative Standard Deviation), SPE (Solid Phase Extraction), MAE (Microwave-Assisted Extraction). Data is compiled from multiple studies and represents a range of expected performance.
Table 2: Example MRM Transitions for Selected OFRs and Isotopic Standards (Illustrative)
| Compound | Standard | Precursor Ion (m/z) | Product Ion (m/z) | Type |
| TCEP | Native | 285 | 99 | Quantifier |
| TCEP | Native | 285 | 63 | Qualifier |
| TCEP-d12 | Isotopic | 297 | 105 | Quantifier |
| TPHP | Native | 327 | 152 | Quantifier |
| TPHP | Native | 327 | 77 | Qualifier |
| TPHP-d15 | Isotopic | 342 | 157 | Quantifier |
| TDCPP | Native | 431 | 201 | Quantifier |
| TDCPP | Native | 431 | 277 | Qualifier |
| TDCPP-d15 | Isotopic | 446 | 201 | Quantifier |
Conclusion
The methods described provide a robust framework for the sensitive and accurate quantification of organophosphate flame retardants in diverse and complex matrices. The incorporation of stable isotopically labeled internal standards is critical for correcting matrix-induced signal variations and losses during sample preparation, thereby ensuring high data quality and reliability.[17][18] These protocols can be adapted for a wide range of OFRs and are suitable for environmental monitoring, human exposure assessment, and quality control in industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of organophosphate flame retardants and plasticizers in the environment: Analysis, occurrence and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 5. mdpi.com [mdpi.com]
- 6. Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. waters.com [waters.com]
- 10. youtube.com [youtube.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sorption and migration of organophosphate flame retardants between sources and settled dust - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Application Notes and Protocols for the Analysis of p-t-Butylphenyl Diphenyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of p-t-butylphenyl diphenyl phosphate (B84403), an organophosphate ester used as a flame retardant and plasticizer. Accurate quantification of this compound is crucial for environmental monitoring, food safety, and materials science. The following sections detail various sample preparation techniques and analytical methodologies.
Overview of Analytical Approaches
The primary analytical techniques for the determination of p-t-butylphenyl diphenyl phosphate are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Both methods offer high sensitivity and selectivity, which are essential for detecting trace levels of the analyte in complex samples. The choice between GC-MS and LC-MS/MS often depends on the sample matrix, the required limits of detection, and available instrumentation.[1]
Data Presentation: Quantitative Performance of Sample Preparation Methods
The following table summarizes typical performance characteristics for the analysis of organophosphate esters (OPEs), including compounds structurally similar to p-t-butylphenyl diphenyl phosphate, using various sample preparation and analytical techniques. Method validation should be performed to determine specific performance for p-t-butylphenyl diphenyl phosphate in your matrix.
| Parameter | Solid-Phase Extraction (SPE) - Water | Ultrasonic-Assisted Extraction (UAE) - Solid | QuEChERS - Solid |
| Analyte | Organophosphate Esters | Organophosphate Esters | Organophosphate Esters |
| Matrix | Environmental Water | Dust, Soil, Biota | Soil, Food, Biota |
| Recovery | 67% - 105%[2] | 70% - 108% (general) | 67% - 116%[3] |
| Precision (%RSD) | < 20%[2] | < 15% (general) | < 18%[4] |
| Limit of Quantification (LOQ) | 1.0 - 28 ng/L | 0.09 - 3.2 ng/g (dust)[1] | 0.005 - 0.05 mg/kg (soil)[4] |
| Analytical Technique | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical results. Below are methodologies for common sample preparation techniques.
Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and concentration of p-t-butylphenyl diphenyl phosphate from water samples.[5]
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Vacuum manifold
-
Ethyl acetate (B1210297), Methanol (B129727), Deionized water (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Filter a 1 L water sample through a glass fiber filter to remove suspended particles.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 10 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.[1]
-
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or a stream of nitrogen for at least 30 minutes.[6]
-
Elution: Elute the retained analytes with 10 mL of ethyl acetate into a collection tube.[6]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS/MS analysis.
Workflow for Solid-Phase Extraction (SPE) of Water Samples
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p-tert-Butylphenyl diphenyl phosphate | C22H23O4P | CID 70425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols for the Analysis of p-t-Butylphenyl diphenyl phosphate-d10 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of p-t-Butylphenyl diphenyl phosphate-d10 (TBPDP-d10) as an internal standard in the quantitative analysis of its non-labeled counterpart and other organophosphate flame retardants (OPFRs) in various environmental matrices. The use of a deuterated internal standard is a critical component of robust analytical methodology, ensuring high accuracy and precision by correcting for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement in the analytical instrument.
Introduction to p-t-Butylphenyl diphenyl phosphate (B84403) and its Deuterated Analog
p-tert-Butylphenyl diphenyl phosphate (TBPDP) is an organophosphate ester widely used as a flame retardant and plasticizer in numerous consumer and industrial products. Its additive nature means it is not chemically bound to the polymer matrix, leading to its potential release into the environment through leaching, volatilization, and abrasion. Consequently, TBPDP is frequently detected in various environmental compartments, including indoor air and dust, sediment, and water, as well as in human tissues.
The growing concern over the potential adverse health effects of OPFRs necessitates sensitive and accurate analytical methods to monitor their levels in the environment. Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards like TBPDP-d10, is the gold standard for such analyses. TBPDP-d10, in which ten hydrogen atoms on the phenyl rings have been replaced by deuterium, is an ideal internal standard for the quantification of TBPDP. It shares nearly identical physicochemical properties with the native analyte, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished from the native compound by a mass spectrometer, enabling precise correction for any variations in the analytical process.
Quantitative Data Summary
The use of deuterated internal standards significantly improves the accuracy and reproducibility of analytical methods for OPFRs. While specific performance data for this compound is not extensively published, the following tables summarize typical performance data for the analysis of OPFRs in environmental samples using isotope dilution methods. This data can be considered representative of the expected performance when using TBPDP-d10 as an internal standard for TBPDP analysis.
Table 1: Representative Method Performance for OPFR Analysis in Water Samples
| Analyte | Recovery (%) | Method Detection Limit (MDL) (ng/L) | Reference |
| Tributyl phosphate (TBP) | >80 | 0.3 - 24 | |
| Tris(2-chloroethyl) phosphate (TCEP) | >80 | 0.3 - 24 | |
| Tris(1-chloro-2-propyl) phosphate (TCPP) | >80 | 0.3 - 24 | |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCP) | >80 | 0.3 - 24 | |
| Triphenyl phosphate (TPP) | >80 | 0.3 - 24 |
Table 2: Representative Method Performance for OPFR Analysis in Dust and Sediment Samples (ng/g)
| Analyte | Recovery (%) | Limit of Quantification (LOQ) (ng/g) | Reference |
| Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) | Not Specified | 0.09 - 3.2 | |
| Triphenyl phosphate (TPhP) | Not Specified | Not Specified | |
| bis(4-tert-butylphenyl) phenyl phosphate (B4tBPPP) | Not Specified | 0.09 - 3.2 | |
| Median TDTBPP in Sediment | Not Applicable | 527 | |
| Median TDTBPP in House Dust | Not Applicable | 4900 |
Table 3: Representative Method Performance for OPFR Metabolite Analysis in Urine Samples (ng/mL)
| Analyte | Recovery (%) | Method Limit of Quantification (mLOQ) (ng/mL) | Reference |
| Diphenyl phosphate (DPHP) | 69 - 119 | 0.3 | |
| Bis(2-butoxyethyl) phosphate (BBOEP) | 69 - 119 | 0.15 | |
| Bis(2-chloroethyl) phosphate (BCEP) | Not Specified | 1.2 | |
| Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) | 69 - 119 | 0.5 |
Experimental Protocols
The following protocols are generalized methods for the analysis of p-t-butylphenyl diphenyl phosphate in common environmental matrices using this compound as an internal standard. Method optimization and validation are essential for any specific application.
Protocol 1: Analysis of p-t-Butylphenyl diphenyl phosphate in Water Samples by SPE and GC-MS/MS
1. Objective: To quantify the concentration of p-t-butylphenyl diphenyl phosphate in water samples using solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) with isotope dilution.
2. Materials and Reagents:
-
p-t-Butylphenyl diphenyl phosphate (native standard)
-
This compound (internal standard)
-
Methanol, Acetone, Dichloromethane, Hexane (pesticide residue grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Glass fiber filters (0.7 µm)
-
Nitrogen gas for evaporation
-
Autosampler vials with inserts
3. Sample Preparation and Extraction:
-
Collect a 500 mL water sample in a pre-cleaned amber glass bottle.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Filter the sample through a glass fiber filter to remove suspended solids.
-
Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of acetone, 5 mL of methanol, and finally 5 mL of deionized water.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the analytes from the cartridge with 10 mL of a dichloromethane/hexane (1:1, v/v) mixture.
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.
-
Transfer the concentrated extract to an autosampler vial for GC-MS/MS analysis.
4. GC-MS/MS Analysis:
-
Gas Chromatograph (GC):
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless mode, 280°C
-
Oven Program: Start at 80°C (hold for 2 min), ramp to 300°C at 15°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
p-t-Butylphenyl diphenyl phosphate: Determine appropriate precursor and product ions from the mass spectrum.
-
This compound: Determine appropriate precursor and product ions from the mass spectrum (precursor ion will be 10 Da higher than the native compound).
-
-
5. Quantification: Quantify the native p-t-butylphenyl diphenyl phosphate using the ratio of the
Application Note: Solid-Phase Extraction for the Analysis of Organophosphate Esters
Introduction
Organophosphate esters (OPEs) are a class of chemical compounds widely used as flame retardants, plasticizers, and anti-foaming agents in a variety of consumer and industrial products. Their widespread use has led to their ubiquitous presence in the environment, including in water, soil, sediment, and biota.[1][2][3] Due to potential adverse health effects on humans and wildlife, the accurate and sensitive determination of OPEs in various environmental matrices is of significant importance.[3]
Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the extraction and pre-concentration of OPEs from complex sample matrices prior to chromatographic analysis.[3][4] SPE offers several advantages over traditional liquid-liquid extraction, including higher enrichment factors, lower solvent consumption, reduced sample handling, and the ability to remove interfering matrix components.[5] This application note provides a detailed protocol for the solid-phase extraction of organophosphate esters from environmental samples.
Principle of Solid-Phase Extraction
SPE separates compounds from a liquid sample based on their physical and chemical properties.[6] The process involves passing a sample through a sorbent bed, where the analytes of interest are retained.[6] Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. The choice of sorbent is critical and depends on the polarity of the target analytes and the nature of the sample matrix. For OPEs, which cover a range of polarities, various sorbents such as silica (B1680970) gel, Florisil, alumina, and polymeric phases are commonly employed.[2][5]
Experimental Protocols
This section details the methodologies for the extraction of OPEs from solid and liquid samples using solid-phase extraction.
Protocol 1: SPE for OPEs in Water Samples using Magnetic Multi-Walled Carbon Nanotubes
This protocol is based on a magnetic solid-phase extraction (MSPE) method using Fe3O4@SiO2 multi-walled carbon nanotubes (MWCNTs) as the adsorbent, followed by gas chromatography-mass spectrometry (GC-MS) analysis.[7][8]
Materials and Reagents:
-
Fe3O4@SiO2 MWCNTs adsorbent
-
Ethyl acetate (B1210297) (analytical grade)
-
Nitrogen gas (high purity)
-
20 mL sample vials
-
Vibration mixer
-
Ultrasonic bath
-
External magnet
-
GC-MS system
Procedure:
-
Adsorption:
-
Place 20 mg of Fe3O4@SiO2 MWCNTs into a 20 mL vial containing the water sample.[7][8]
-
Spike the sample with OPE standards if required.
-
Place the vial in a constant-temperature water bath at 25°C and mix by vibration for 50 minutes to facilitate the adsorption of OPEs onto the magnetic sorbent.[7][8]
-
-
Magnetic Separation:
-
Elution:
-
Concentration and Analysis:
Protocol 2: SPE for OPEs in Soil and Sediment Samples
This protocol describes the extraction of OPEs from solid matrices using accelerated solvent extraction (ASE) followed by SPE cleanup.[1]
Materials and Reagents:
-
n-hexane (analytical grade)
-
Acetone (analytical grade)
-
Toluene (B28343) (analytical grade)
-
Anhydrous sodium sulfate
-
Diatomaceous earth
-
GCB-NH2 SPE cartridges
-
Accelerated Solvent Extractor (ASE) system
-
Rotary evaporator or equivalent concentration system
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Weigh 10.0 g of the fresh soil or sediment sample.
-
Add an appropriate amount of diatomaceous earth and mix thoroughly until a free-flowing powder is obtained.[1]
-
-
Accelerated Solvent Extraction (ASE):
-
Extract Concentration and Water Removal:
-
Combine the extracts and concentrate to a volume of 2-3 mL.
-
Remove residual water by adding anhydrous sodium sulfate.[1]
-
-
Solid-Phase Extraction Cleanup:
-
Condition a GCB-NH2 SPE column.
-
Load the concentrated extract onto the SPE column.
-
Elute the target OPEs with 10 mL of a 5% toluene in n-hexane/acetone (8:2, v/v) mixture.[1]
-
-
Final Concentration and Analysis:
-
Concentrate the eluent and adjust the final volume to 1.0 mL with n-hexane.[1]
-
Analyze the final extract by GC-MS.
-
Data Presentation
The following table summarizes the performance data for the analysis of selected organophosphate esters using different SPE methods.
| Organophosphate Ester | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| TnBP, TCEP, TPhP, TEHP | Water | Fe3O4@SiO2 MWCNTs | GC-MS | 72.5 - 89.1 | 0.038 - 1 | 0.10 - 3.59 | [7][8] |
| 15 OPEs | Soil/Sediment | GCB-NH2 | GC-MS | 64.7 - 123.6 | - | - | [1] |
| 14 OPEs | Fall Protection Equipment | ENVI-18 | HPLC-MS/MS | 71.6 - 114 | 0.015 - 1.33 (ng/g) | - | [9][10] |
| 3 OPPs | Water | Graphene Aerogel | GC-MS | 91.2 - 103.7 | 0.38 - 0.82 | 1.32 - 2.75 | [11] |
TnBP: Tri-n-butyl phosphate, TCEP: Tris(2-chloroethyl) phosphate, TPhP: Triphenyl phosphate, TEHP: Tris(2-ethylhexyl) phosphate, OPPs: Organophosphorus pesticides.
Visualization
The following diagram illustrates the general workflow for solid-phase extraction of organophosphate esters.
Caption: Solid-Phase Extraction Workflow for OPE Analysis.
References
- 1. Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction [ykcs.ac.cn]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. elgalabwater.com [elgalabwater.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for the Derivatization of Phosphate Compounds for Enhanced Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of phosphate-containing compounds. Derivatization is a critical step in the analysis of many phosphorylated molecules, as it enhances volatility, improves chromatographic separation, and increases detection sensitivity in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Phosphate-containing compounds, including nucleotides, phosphoproteins, and organophosphorus pesticides, are often polar, non-volatile molecules, making their direct analysis challenging. Chemical derivatization modifies these compounds by replacing active hydrogen atoms on the phosphate (B84403), hydroxyl, or amino groups with less polar functional groups. This process is essential for:
-
Increasing Volatility: Crucial for analysis by GC-MS.
-
Improving Chromatographic Resolution: By reducing polarity, derivatization enhances separation on reverse-phase liquid chromatography columns.[1][2][3]
-
Enhancing Ionization Efficiency and Sensitivity: Derivatization can introduce moieties that improve detection in both GC-MS and LC-MS.[1][2][4][5]
This guide details three primary derivatization strategies: silylation, esterification/alkylation, and fluorescent labeling, complete with experimental protocols and comparative data.
General Workflow for Phosphate Compound Analysis
The analysis of phosphate compounds typically follows a standardized workflow, from sample preparation to data acquisition. Derivatization is a key step within this process to prepare the analyte for instrumental analysis.
References
- 1. Derivatization for LC-electrospray ionization-MS: a tool for improving reversed-phase separation and ESI responses of bases, ribosides, and intact nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Organophosphate Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the analysis of organophosphates by chromatography (HPLC and GC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in organophosphate analysis?
Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3][4] Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity.[1][2][5] Organophosphates are particularly susceptible to peak tailing due to their polarity and potential for interaction with active sites within the chromatographic system.[1][6]
Q2: What are the primary causes of peak tailing for organophosphates?
The primary causes can be broadly categorized as follows:
-
Active Sites in the System: Organophosphates can interact with active sites, such as exposed silanol (B1196071) groups on silica-based columns, glass inlet liners in GC, or metal surfaces.[1][7][8][9] These interactions lead to secondary retention mechanisms that cause tailing.[4][10]
-
Suboptimal Chromatographic Conditions: Incorrect analytical parameters can significantly contribute to poor peak shape. This includes inappropriate mobile phase pH and buffer strength in HPLC, or incorrect inlet temperature and carrier gas flow rate in GC.[1][2][5][11]
-
Column Issues: Problems with the analytical column itself, such as contamination, degradation, voids at the column inlet, or a collapsed packed bed, can cause peak tailing.[2][3][5][7]
-
Instrumental and Connection Issues: Extra-column effects, such as excessive tubing length or diameter, dead volumes in fittings, or leaks, can lead to peak broadening and tailing.[5][7][12][13]
-
Sample-Related Problems: Injecting too much sample (column overload) or using a sample solvent that is much stronger than the mobile phase can cause peak distortion.[2][3][5][7]
Q3: How can I diagnose the cause of peak tailing in my analysis?
A systematic approach is crucial. A good first step is to determine if all peaks in the chromatogram are tailing or only specific peaks, particularly your organophosphate analytes.
-
If all peaks are tailing: This often points to a physical or mechanical issue in the system, such as a blocked column inlet frit, a void in the column, or extra-column dead volume.[3][4]
-
If only organophosphate peaks (or other polar analytes) are tailing: This suggests a chemical interaction is the root cause, likely involving active sites in the system.[3][14]
Injecting a non-polar, inert compound can also be a useful diagnostic tool. If this compound exhibits a symmetrical peak while your organophosphate tails, it strongly indicates that active sites are the problem.[1]
Troubleshooting Guides
Guide 1: Addressing Active Site Interactions
Active sites are a primary culprit for peak tailing with polar compounds like organophosphates.[1][6]
| Problem | Potential Cause | Recommended Solution |
| Organophosphate peaks tail in both HPLC and GC. | Interaction with active silanol groups on silica-based columns or glass surfaces (e.g., GC liners).[1][7][15] | HPLC: Use a modern, high-purity, end-capped column (Type B silica) to minimize exposed silanols.[2][10] Consider columns with alternative chemistries like polar-embedded or polymeric phases.[5][10][16] GC: Use a deactivated inlet liner and an inert column.[6][17] |
| Peak tailing is observed for phosphate-containing analytes. | Interaction with metal surfaces in the flow path (e.g., stainless steel tubing, frits).[7][8][9] | HPLC: Pre-treat the column and system by flushing with a phosphate (B84403) buffer to passivate metal surfaces.[8][9] Consider using PEEK or other biocompatible materials for tubing and fittings where possible. |
| Tailing persists even with a new, deactivated column. | Contamination of the system with active components from previous samples or mobile phases. | Thoroughly flush the entire system with a series of strong, appropriate solvents to remove any adsorbed contaminants. |
Guide 2: Optimizing Chromatographic Conditions
Fine-tuning your method parameters is essential for achieving symmetrical peaks.
For HPLC Analysis:
| Parameter | Effect on Peak Tailing | Recommended Action |
| Mobile Phase pH | Operating near the pKa of an analyte can lead to inconsistent ionization and peak tailing.[2][18][19] For basic compounds, a low pH protonates silanols, reducing interaction.[20] | For acidic organophosphates, maintain the mobile phase pH at least 2 units below the analyte's pKa. For basic organophosphates, a mobile phase pH of less than 3 is often effective.[5][20] Ensure your column is stable at the chosen pH.[19] |
| Buffer Concentration | Low buffer concentration may not be sufficient to control the on-column pH or mask silanol interactions.[2] | Increase the buffer concentration (typically in the 10-50 mM range for UV detection) to improve peak shape.[2][5] For LC-MS, lower concentrations (e.g., <10 mM) are generally used to avoid ion suppression.[20] |
| Mobile Phase Additives | Additives can compete with analytes for active sites. | For basic organophosphates, consider adding a tail-suppressing agent like triethylamine (B128534) (TEA) to the mobile phase, though this is less common with modern columns.[10][16] |
For GC Analysis:
| Parameter | Effect on Peak Tailing | Recommended Action |
| Inlet Temperature | If too low, slow vaporization can cause band broadening. If too high, it can cause analyte degradation.[1] | Optimize the inlet temperature. A starting point of 250 °C is common for organophosphates.[1] Perform a temperature study (e.g., 230 °C, 250 °C, 270 °C) to find the optimal setting for your specific analytes. |
| Carrier Gas Flow Rate | An incorrect flow rate leads to poor efficiency and peak broadening.[1] | Set the carrier gas flow rate to the optimum value for your column's dimensions, as recommended by the manufacturer. |
| Injection Technique | A slow injection can introduce the sample as a broad band, causing tailing.[1] | If using manual injection, ensure it is performed quickly and consistently. An autosampler is recommended for best reproducibility. |
Guide 3: Column and System Maintenance
A well-maintained chromatographic system is fundamental to good peak shape.
| Issue | Diagnostic Clue | Solution |
| Column Contamination | Peak tailing develops over time with repeated injections of complex samples. | GC: Trim 15-30 cm from the front of the column to remove non-volatile residues.[1] HPLC: Flush the column with a strong solvent.[5] If performance doesn't improve, the column may need replacement. |
| Column Void/Bed Deformation | All peaks in the chromatogram are tailing or splitting.[2][3] | Replace the column. To prevent this, avoid sudden pressure shocks, operate within the column's pH and pressure limits, and use a guard column or in-line filter.[2] |
| Extra-Column Volume | Early eluting peaks show more pronounced tailing and broadening.[20] | Minimize tubing length and use the smallest appropriate internal diameter tubing. Ensure all fittings are made correctly to avoid dead volumes.[5][13] |
| Sample Overload | Peak tailing worsens at higher sample concentrations, and retention time may decrease.[3][13] | Dilute the sample or reduce the injection volume.[2][5] |
| Solvent Mismatch | Using a sample solvent significantly stronger than the mobile phase.[7] | Whenever possible, dissolve the sample in the initial mobile phase.[5] |
Visualizing the Problem and Solution
The Chemical Basis of Peak Tailing
The diagram below illustrates how polar organophosphate molecules can interact with active silanol groups on a silica-based stationary phase, leading to a secondary retention mechanism and causing peak tailing.
Caption: Interaction of organophosphates with active silanol sites.
A Logical Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnosing and resolving peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. support.waters.com [support.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. support.waters.com [support.waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. chromtech.com [chromtech.com]
- 19. moravek.com [moravek.com]
- 20. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Analysis of p-t-Butylphenyl diphenyl phosphate (BDPP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of p-t-Butylphenyl diphenyl phosphate (B84403) (BDPP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of BDPP?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] For BDPP, which is often analyzed in complex matrices like plasma, sediment, or tissue, these effects can lead to ion suppression or enhancement.[1] This interference can compromise the accuracy, precision, and sensitivity of the analysis, leading to poor reproducibility and inaccurate quantification.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
Q2: How can I determine if my BDPP analysis is suffering from matrix effects?
A2: You can evaluate the presence of matrix effects by comparing the peak response of BDPP in a standard solution prepared in a neat solvent to the response of BDPP spiked into a blank sample extract after extraction.[2] The matrix effect can be quantified using the following equation:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100[2]
A value of 0% indicates no matrix effect, a negative value signifies ion suppression, and a positive value indicates ion enhancement.[2] A qualitative method, known as post-column infusion, can also identify regions in the chromatogram where ion suppression or enhancement occur.[1]
Q3: What are the most effective sample preparation techniques to minimize matrix interference for BDPP?
A3: Robust sample preparation is critical for minimizing matrix effects. The most effective techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique to isolate and concentrate BDPP while removing interfering matrix components.[2][3] Various sorbents like C18, silica (B1680970) gel, and Florisil can be used depending on the matrix.[2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for extracting and cleaning up organophosphate esters from various matrices.[2] It typically involves an extraction with acetonitrile (B52724) followed by a dispersive SPE cleanup.[2]
-
Liquid-Liquid Extraction (LLE): This technique can provide clean extracts but may have variable recovery and be more labor-intensive.[1]
Q4: When should I use an isotopically labeled internal standard for BDPP analysis?
A4: An isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[3] Since the labeled standard has nearly identical chemical and physical properties to BDPP, it will be affected by the matrix in a similar way, allowing for more accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Signal Suppression or Enhancement | Ionization competition in the mass spectrometer source due to co-eluting matrix components. | - Dilute the sample extract to reduce the concentration of interfering components.[2]- Optimize the chromatographic separation to separate BDPP from matrix interferences.- Employ a more rigorous sample cleanup method like mixed-mode SPE.[1] |
| Inconsistent Results / Poor Reproducibility | Variable matrix effects between different samples. | - Utilize matrix-matched calibration standards to compensate for consistent matrix effects.[2]- Implement a robust column washing step after each injection to prevent the buildup of matrix components on the analytical column.[2] |
| Low Analyte Recovery | Inefficient extraction or loss of analyte during sample preparation. | - Optimize the sample preparation protocol, including the choice of extraction solvent and SPE sorbent.- Ensure complete elution of BDPP from the SPE cartridge by testing different elution solvents and volumes. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for BDPP in Environmental Water Samples
This protocol outlines a general procedure for the extraction of BDPP from water samples using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Place a C18 SPE cartridge on a vacuum manifold.
-
Pass 5 mL of ethyl acetate (B1210297) through the cartridge.
-
Pass 5 mL of methanol (B129727) through the cartridge.
-
Pass 10 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.[4]
-
-
Sample Loading:
-
Load the water sample (e.g., 1 L) onto the conditioned cartridge at a flow rate of 5-10 mL/min.[4]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.[2]
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.[2]
-
-
Elution:
-
Elute BDPP with 10 mL of ethyl acetate.[2]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.[2]
-
Protocol 2: QuEChERS for BDPP in a Food Matrix
This protocol provides a general workflow for the QuEChERS method.
-
Sample Homogenization:
-
Homogenize 10 g of the sample.[2]
-
-
Extraction:
-
Dispersive SPE Cleanup:
-
Analysis:
-
Take the supernatant and filter it through a 0.22 µm filter.[2]
-
The extract is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized experimental workflow for the analysis of BDPP.
Caption: A logical workflow for troubleshooting BDPP matrix effects.
References
Technical Support Center: Optimizing LC-MS/MS for Phosphate Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of phosphate-containing compounds, such as phosphopeptides, nucleotides, and small molecule phosphate (B84403) esters.
Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments.
Problem 1: Poor Peak Shape (Tailing) for Phosphate Analytes
Q: My chromatogram for a phosphorylated peptide shows significant peak tailing. What is the likely cause and how can I fix it?
A: Severe peak tailing for phosphate compounds is often caused by the interaction between the negatively charged phosphate groups and the metallic surfaces of the LC system, particularly stainless steel tubing and column hardware.[1][2] This interaction, a Lewis acid/base reaction, can lead to partial retention and poor peak shape.
Solutions:
-
Use Biocompatible or Inert Hardware: The most effective solution is to use an LC system and column with surfaces designed to minimize metal interactions. Hardware featuring technologies like MaxPeak High Performance Surfaces (HPS) creates a barrier that prevents the analyte from binding to the metal.[1] This has been shown to dramatically improve peak shape and recovery for phosphopeptides.[1]
-
System Passivation (Use with Caution): While treating stainless steel parts with phosphoric acid can passivate the surface, this is generally not recommended for LC-MS applications due to the non-volatile nature of phosphate buffers, which can contaminate the mass spectrometer.[2][3][4]
-
Mobile Phase Additives: Adding metal chelators like EDTA to the sample can diminish the formation of phosphopeptide-metal ion complexes, improving elution and signal intensity.[5] However, the concentration must be carefully optimized to avoid ion suppression.
Problem 2: Low Sensitivity and Poor Recovery
Q: I am observing a very weak signal or no signal at all for my known phosphate-containing analyte. What are the potential reasons?
A: Low sensitivity is a common challenge in phosphoproteomics and can stem from several factors:
-
Inefficient Ionization: The acidic nature of the phosphate group can hinder efficient protonation in positive ion mode electrospray ionization (ESI), leading to a weak signal.[5]
-
Adsorptive Losses: As mentioned above, phosphate compounds can irreversibly bind to metal surfaces in the flow path, leading to incomplete recovery.[1]
-
Ion Suppression: Co-eluting species from the sample matrix (e.g., salts, phospholipids) can compete with the analyte for ionization, reducing its signal.[6][7] This is a major issue when using non-volatile buffers like phosphates or when analyzing complex biological samples.[6]
-
Metal Adduction: Phosphopeptides can form complexes with metal ions (like iron or aluminum) from solvents or system components, resulting in a dramatic decrease in the signal intensity of the desired protonated molecule.[5]
Solutions:
-
Optimize Chromatography:
-
For Polar Analytes (e.g., ATP, Sugar Phosphates): Use Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed to retain and separate highly polar compounds that are not well-retained in reversed-phase chromatography.[8][9][10]
-
For Phosphopeptides: Utilize columns with inert surfaces (e.g., MaxPeak Premier) to prevent adsorptive losses.[1]
-
-
Optimize MS Parameters:
-
Ionization Mode: Test both positive and negative ionization modes. Negative ion mode can be advantageous, often showing a characteristic fragment ion for the phosphate group ([PO3]⁻ at m/z 79).[11]
-
Source Parameters: Optimize source temperature, gas flows, and spray voltage to ensure efficient desolvation and ionization.[12]
-
-
Improve Sample Preparation:
-
Desalting: Ensure samples are properly desalted to remove non-volatile salts that cause ion suppression.[6]
-
Phospholipid Removal: For bioanalytical samples, use specific sample preparation techniques (e.g., solid-phase extraction) to remove phospholipids, a major cause of ion suppression.
-
-
Consider Derivatization: Chemically modifying the phosphate group can improve chromatographic retention and ionization efficiency.[13][14] For example, methylation of the phosphate group can reduce polarity, making the analyte more amenable to reversed-phase separation.[15]
Problem 3: Difficulty in Pinpointing the Phosphorylation Site
Q: My MS/MS spectrum is dominated by a neutral loss of phosphoric acid, and I have very few backbone fragments to identify the phosphorylation site. How can I improve my fragmentation?
A: The phosphoester bonds on serine (pSer) and threonine (pThr) are labile and readily fragment in Collision-Induced Dissociation (CID), leading to a characteristic neutral loss of H₃PO₄ (-98 Da).[16] This often results in a spectrum with a dominant precursor-minus-98 peak and insufficient sequence ions, making it difficult to localize the modification.[16][17]
Solutions:
-
Use Alternative Fragmentation Techniques:
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods cleave the peptide backbone while preserving labile post-translational modifications like phosphorylation.[18][19][20] This results in a more complete series of c- and z-type fragment ions, allowing for unambiguous site localization.[18]
-
-
Optimize Collision Energy (CID): While CID promotes neutral loss, optimizing the collision energy can sometimes provide a balance between generating enough backbone fragments and minimizing the neutral loss pathway.
-
Analyze in Negative Ion Mode: In negative ion ESI-MS/MS, phosphopeptides can produce specific high-mass fragment ions of the type --INVALID-LINK---, which are useful for sensitive recognition of phosphorylation with lower background interference compared to the m/z 79 marker ion.[11]
-
Multi-Stage Tandem Mass Spectrometry (MS³): If the neutral loss peak is dominant, it's possible to isolate this ion (the peptide that has lost the phosphate group) and subject it to another round of fragmentation (MS³).[16] The resulting fragments can then be used to determine the peptide sequence and, by inference, the original site of phosphorylation.[16]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for phosphopeptide analysis and a logical approach to troubleshooting common issues.
Caption: A typical experimental workflow for phosphoproteomics analysis.
Caption: A troubleshooting flowchart for common LC-MS/MS issues with phosphate compounds.
Frequently Asked Questions (FAQs)
Q1: Why can't I use phosphate buffers (e.g., PBS) in my mobile phase for LC-MS?
A1: Phosphate buffers are non-volatile.[3][4] When the mobile phase enters the high-vacuum environment of the mass spectrometer, these salts will not evaporate and will instead precipitate, contaminating the ion source and degrading performance.[4][6] This leads to significant ion suppression and can damage the instrument.[6] Always use MS-compatible volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate.[3][6]
Q2: What is HILIC, and when should I use it for phosphate compound analysis?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that uses a polar stationary phase and a high-organic mobile phase.[21] It is ideal for separating very polar compounds that show little to no retention on traditional reversed-phase (e.g., C18) columns.[8][10] You should use HILIC for analyzing small, highly polar phosphate-containing molecules like ATP, ADP, AMP, and sugar phosphates.[8][10][22]
Q3: What are the typical MS parameters for analyzing ATP?
A3: ATP is typically analyzed in negative ionization mode due to its multiple acidic phosphate groups. While exact parameters should be optimized for your specific instrument, a good starting point can be found in the literature.[23][24] See the table below for an example.
Q4: Is derivatization necessary for analyzing phosphate compounds?
A4: Derivatization is not always necessary but can be a powerful tool to overcome specific challenges. For highly polar small molecules, derivatization can increase their hydrophobicity, improving retention on reversed-phase columns.[25][26] For phosphopeptides, derivatization can enhance ionization efficiency.[27] Cationic derivatization, for example, can significantly increase signal intensity in positive ESI-MS/MS mode.[13]
Q5: What are common adducts I should look for when analyzing phosphate compounds?
A5: Besides the expected protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions, you may observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if there are trace amounts of these salts in your solvents or glassware.[28][29] Ammonium adducts ([M+NH₄]⁺) are also common when using ammonium-based buffers.[30] In some cases, metal adducts can stabilize the precursor ion, but they can also complicate spectra and reduce the intensity of the desired ion.[5][28]
Data Tables
Table 1: Example LC-MS/MS Parameters for ATP Analysis
| Parameter | Setting | Reference |
| LC Column | ZIC-HILIC | [22] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 9.8 | [23] |
| Mobile Phase B | 100% Acetonitrile | [23] |
| Flow Rate | 0.25 mL/min | [23][24] |
| Ionization Mode | Negative ESI | [23][24] |
| Ion Spray Voltage | -4500 V | [23][24] |
| Source Temperature | 500 °C | [23][24] |
| Precursor Ion (m/z) | 506 | [31] |
| Product Ion (m/z) | 159 (for quantification) | - |
Note: Parameters are illustrative and require optimization on the specific instrument.
Table 2: Comparison of Fragmentation Techniques for Phosphopeptide Site Analysis
| Technique | Principle | Advantages for Phosphopeptides | Disadvantages |
| CID | Collision with inert gas | Widely available, good for general sequencing | Causes facile neutral loss of H₃PO₄ from pSer/pThr, making site localization difficult.[16][17] |
| ETD / ECD | Electron transfer/capture | Preserves labile modifications like phosphorylation; provides extensive backbone fragmentation (c- and z-ions).[18][19][20] | Can be less efficient for peptides with low charge states. |
| HCD | Higher-energy collisional dissociation | Generates b- and y-type ions; can sometimes provide better fragmentation than beam-type CID. | Still susceptible to neutral loss, though sometimes less pronounced than in ion traps. |
| UVPD | Ultraviolet photodissociation | Can provide extensive fragmentation with less neutral loss than CID.[19] | Not as widely available as CID or ETD. |
References
- 1. waters.com [waters.com]
- 2. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of phosphopeptide-metal ion complexes in liquid chromatography/electrospray mass spectrometry and their influence on phosphopeptide detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? Is It Due to Chelation by Phosphate Ions? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Global Ion Suppression Limits the Potential of Mass Spectrometry Based Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphate group-driven fragmentation of multiply charged phosphopeptide anions. Improved recognition of peptides phosphorylated at serine, threonine, or tyrosine by negative ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prottech.com [prottech.com]
- 18. Fragmentation of phosphorylated and singly charged peptide ions via interaction with metastable atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 25. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. The Key Role of Metal Adducts in the Differentiation of Phosphopeptide from Sulfopeptide Sequences by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 31. LCMSMS:- ATP detection problem - Chromatography Forum [chromforum.org]
Technical Support Center: Analysis of p-t-Butylphenyl diphenyl phosphate-d10
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with p-t-Butylphenyl diphenyl phosphate-d10 (TBPDP-d10). TBPDP-d10 is a deuterated internal standard commonly used in the quantitative analysis of p-t-Butylphenyl diphenyl phosphate (B84403) (TBPDP), an organophosphate flame retardant and plasticizer, by techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled internal standard for p-t-Butylphenyl diphenyl phosphate.[1] In quantitative mass spectrometry analysis, an internal standard is a compound with a known concentration that is added to a sample to help quantify the analyte of interest.[1] Using a deuterated standard like TBPDP-d10, which has a higher mass than the non-labeled compound but similar chemical and physical properties, allows for correction of variability in sample preparation and instrument response, leading to more accurate and precise measurements.
Q2: What are the typical analytical techniques for the analysis of p-t-Butylphenyl diphenyl phosphate and its d10-labeled internal standard?
A2: The most common analytical techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.[3] LC-MS is often preferred for its ability to analyze a wide range of compounds with minimal derivatization, while GC-MS is suitable for volatile and semi-volatile compounds.[3]
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, can be assessed by comparing the peak response of the analyte in a standard solution (in a neat solvent) to the response of the same analyte spiked into a blank sample extract after the extraction process.[4] The matrix effect can be calculated using the following formula[4]:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A value of 0% indicates no matrix effect, a negative value suggests ion suppression, and a positive value indicates ion enhancement.[4]
Q4: What concentration of this compound should I use as an internal standard?
A4: The concentration of the internal standard should be optimized for your specific application. A general guideline is to add the internal standard at a concentration that is in the middle of the calibration curve range for the native compound. This ensures that the response of the internal standard is linear and reproducible across the expected concentration range of the analyte in your samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of p-t-Butylphenyl diphenyl phosphate using this compound as an internal standard.
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Standard Concentration | Verify the concentration of your TBPDP-d10 stock and working solutions. Prepare fresh dilutions if necessary. |
| Degradation of the Standard | Ensure proper storage of the standard solution (typically at low temperatures and protected from light). Prepare a fresh working solution from the stock. |
| Instrumental Issues | - LC-MS: Check for leaks in the LC system, ensure proper mobile phase composition, and confirm that the mass spectrometer is properly tuned and calibrated. Clean the ion source and optics if necessary.[5] - GC-MS: Verify the injection port temperature, carrier gas flow, and transfer line temperature. Check for leaks in the GC system. |
| Sample Preparation Problems | Review the sample extraction and cleanup procedure. Inefficient extraction can lead to loss of the internal standard. |
Issue 2: Poor Signal-to-Noise (S/N) Ratio for the Analyte and/or Internal Standard
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Background Noise | - Use high-purity solvents and reagents (LC-MS or GC-MS grade).[6] - Ensure all glassware and equipment are thoroughly cleaned. - Check for contamination in the mobile phase or carrier gas.[6] - Clean the ion source and mass spectrometer optics.[5] |
| Matrix Effects (Ion Suppression) | - Dilute the sample extract to reduce the concentration of interfering matrix components.[4] - Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or QuEChERS.[4] - Optimize chromatographic conditions to separate the analyte from interfering compounds. |
| Suboptimal Instrument Parameters | - LC-MS/MS: Optimize MS/MS parameters, including collision energy and precursor/product ion selection.[7] - GC-MS: Optimize the temperature program and injection parameters. |
| Low Analyte/Internal Standard Concentration | Increase the concentration of the analyte or internal standard if it is near the limit of detection. |
Issue 3: Inconsistent or Poor Reproducibility of Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | Employ matrix-matched calibration standards to compensate for consistent matrix effects.[4] |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. |
| Instrument Instability | - Check for fluctuations in LC pressure or GC flow.[6] - Monitor the stability of the mass spectrometer's signal over time. |
| Carryover | - Implement a robust column washing step after each injection, especially for complex matrices.[4] - Inject a blank solvent after a high-concentration sample to check for carryover.[6] |
Experimental Protocols
Protocol 1: Sample Preparation of a Water Sample using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of TBPDP from a water sample and should be optimized for your specific requirements.
Materials:
-
Water sample
-
This compound internal standard solution
-
C18 SPE cartridge (e.g., 500 mg, 6 mL)
-
Ethyl acetate
-
Methanol
-
Deionized water
-
Glass fiber filter (0.45 µm)
Procedure:
-
Spike a known volume of the water sample (e.g., 500 mL) with the TBPDP-d10 internal standard.
-
Filter the sample through a 0.45 µm glass fiber filter.[4]
-
Condition the SPE cartridge: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water through the C18 cartridge.[4]
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the analyte and internal standard with 10 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile) for LC-MS or GC-MS analysis.
Protocol 2: LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of TBPDP and TBPDP-d10. These should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MS/MS Transitions | To be determined by direct infusion of the standards. For TBPDP (unlabeled), a potential precursor ion would be [M+H]+. The precursor for TBPDP-d10 would be 10 Da higher. Product ions would then be determined in MS/MS mode. |
Visualizations
Caption: Troubleshooting workflow for poor signal-to-noise of TBPDP-d10.
Caption: Solid-Phase Extraction (SPE) workflow for water sample preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Butyl diphenyl phosphate - analysis - Analytice [analytice.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. zefsci.com [zefsci.com]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of p-t-Butylphenyl diphenyl phosphate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of p-t-butylphenyl diphenyl phosphate (B84403). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for separating p-t-butylphenyl diphenyl phosphate?
A1: The most common and robust technique for the analysis of p-t-butylphenyl diphenyl phosphate is reverse-phase high-performance liquid chromatography (RP-HPLC).[1] This method typically utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water.[1][2] For detection, UV-Vis or mass spectrometry (MS) is commonly employed.[2] Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is also a viable technique, particularly for volatile and thermally stable isomers.[3][4]
Q2: Which type of HPLC column is recommended for p-t-butylphenyl diphenyl phosphate separation?
A2: A C18 reversed-phase column is the most frequently recommended stationary phase for the separation of p-t-butylphenyl diphenyl phosphate and related organophosphate esters.[1][3][5] Columns with low silanol (B1196071) activity, such as Newcrom R1, can also be effective in minimizing peak tailing.[4][6] The choice of a specific C18 column may depend on the complexity of the sample matrix and the presence of isomers.
Q3: What are the typical mobile phase compositions for HPLC separation?
A3: A gradient or isocratic mobile phase consisting of acetonitrile and water is standard for the separation of p-t-butylphenyl diphenyl phosphate.[2][5] To improve peak shape and ionization efficiency for LC-MS applications, a modifier such as formic acid is often added to the mobile phase.[6] For applications not coupled with MS, phosphoric acid can be used.[1][6]
Q4: Can p-t-butylphenyl diphenyl phosphate be analyzed by Gas Chromatography (GC)?
A4: Yes, GC-MS is a suitable technique for the analysis of p-t-butylphenyl diphenyl phosphate, provided the compound and its isomers are sufficiently volatile and thermally stable.[3][4] A non-polar or medium-polarity capillary column, such as a DB-5MS, is generally recommended.[5]
Troubleshooting Guides
HPLC Separation Issues
Q5: I am observing significant peak tailing for my p-t-butylphenyl diphenyl phosphate peak. What are the potential causes and solutions?
A5: Peak tailing for phosphate-containing compounds is a common issue. The primary causes and their respective solutions are outlined below:
-
Secondary Interactions: The phosphate groups can interact with residual active sites (silanols) on the silica-based stationary phase or with metal surfaces in the HPLC system.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion.[1]
-
Solution: Reduce the injection volume or the concentration of the sample.[4]
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[1]
-
Solution: Implement a proper column washing procedure. If the contamination is severe, replacing the column may be necessary.
-
Q6: My peaks are showing fronting. What could be the reason?
A6: Peak fronting is often associated with the following:
-
Sample Overload: Injecting a sample that is too concentrated or in too large a volume can lead to fronting.[1]
-
Solution: Dilute your sample or decrease the injection volume.[4]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Degradation: A void at the column inlet or a collapsed column bed can result in peak fronting.[1]
-
Solution: Replace the column. Using a guard column can help extend the life of your analytical column.[4]
-
Q7: I am having difficulty resolving p-t-butylphenyl diphenyl phosphate from its isomers or other matrix components. How can I improve the resolution?
A7: Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in your mobile phase can alter selectivity.
-
Gradient Profile: Optimizing the gradient slope is crucial for separating closely eluting compounds. A shallower gradient can improve the separation of complex mixtures.
-
Column Temperature: Temperature can influence selectivity. Experimenting with different column temperatures (e.g., 30°C, 40°C, 50°C) may improve resolution.[4]
-
Stationary Phase: If resolution is still an issue, consider trying a column with a different stationary phase chemistry.
GC Separation Issues
Q8: What are common problems encountered when analyzing p-t-butylphenyl diphenyl phosphate by GC-MS?
A8: Common issues in GC-MS analysis include:
-
Peak Tailing: Active sites in the injector liner or the column can cause peak tailing.[4]
-
Solution: Use a deactivated liner and column. Regular maintenance, including replacing the liner and septum, is crucial.[4]
-
-
Poor Resolution: An inappropriate temperature program can lead to co-elution of isomers.[4]
-
Solution: Optimize the oven temperature ramp rate. A slower ramp often improves the separation of closely eluting compounds.[4]
-
-
Analyte Degradation: High temperatures in the injector or oven can potentially cause degradation of the analyte.
-
Solution: Evaluate and optimize the injector and oven temperatures to ensure the thermal stability of the compound.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for p-t-Butylphenyl Diphenyl Phosphate Analysis
| Parameter | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 0.09 to 3.2 ng/g (in indoor dust)[3][] | Generally in the low ng/g range[3] |
| **Linearity (R²) ** | Typically > 0.99[3] | Typically > 0.99[3] |
| Precision (%RSD) | Generally < 15%[3] | Generally < 15%[3] |
| Accuracy/Recovery | 87% to 114% for similar compounds[3] | Method dependent, typically 80-120%[3] |
| Ionization Technique | Electrospray Ionization (ESI), APCI[3] | Electron Ionization (EI)[3] |
| Analyte Volatility | Not a limiting factor[3] | Requires sufficient volatility and thermal stability[3] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of p-t-Butylphenyl diphenyl phosphate
This protocol provides a general procedure. It should be optimized for your specific instrumentation and sample matrix.
-
Objective: To quantify the concentration of p-t-butylphenyl diphenyl phosphate in a sample using HPLC with UV detection.
-
Materials and Reagents:
-
Instrumentation:
-
Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the p-t-butylphenyl diphenyl phosphate CRM and dissolve it in acetonitrile in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[2]
-
-
Sample Preparation:
-
HPLC Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.[2]
-
Inject the prepared sample solutions.
-
Identify the p-t-butylphenyl diphenyl phosphate peak by comparing its retention time with that of the standards.[2]
-
Quantify the analyte concentration in the samples using the calibration curve.[2]
-
-
Quality Control:
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is a general guideline for the clean-up of aqueous samples prior to LC-MS analysis.
-
Objective: To extract and concentrate p-t-butylphenyl diphenyl phosphate from a water sample and remove interfering matrix components.
-
Materials:
-
C18 SPE cartridge (e.g., 500 mg, 6 mL)[8]
-
Ethyl acetate
-
Methanol
-
Deionized water
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water.[8]
-
Sample Loading: Load the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[8]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[8]
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.[8]
-
Elution: Elute the analytes with 10 mL of ethyl acetate.[8]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for analysis.[8]
-
Visualizations
Caption: General analytical workflow for p-t-butylphenyl diphenyl phosphate analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Mobile Phase Optimization for Organophosphate Flame Retardants (OFRs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organophosphate flame retardants (OFRs). The information provided is intended to assist with the optimization of the mobile phase in liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC-MS) methods.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of OFRs, with a focus on mobile phase-related problems.
1. Poor Peak Shape: Tailing Peaks
-
Question: My chromatogram shows significant peak tailing for most or all of my OFR analytes. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue in chromatography and can arise from several factors related to the mobile phase and column interactions.[1][2]
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, especially with residual silanol (B1196071) groups on silica-based columns, can cause tailing.[2]
-
Solution:
-
Adjust Mobile Phase pH: For ionizable OFRs, operating at a mobile phase pH that is at least one unit away from the analyte's pKa can ensure a consistent ionization state and minimize secondary interactions.[3]
-
Use Mobile Phase Additives: Incorporating additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265)/acetate can help to mask active sites on the stationary phase and improve peak shape.[4][5] For example, adding a small concentration of formic acid (e.g., 0.1%) is a common practice.[6]
-
Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (e.g., ≥20 mM) to provide adequate buffering capacity and maintain a stable pH throughout the analysis.[3]
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.[2][7]
-
Solution: Dilute the sample and reinject. If peak shape improves, column overload was likely the issue. Consider using a column with a higher loading capacity if sample concentration cannot be reduced.[7]
-
-
Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column can lead to poor peak shape.[8]
-
Solution: Regularly flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help protect the analytical column from contamination.[9]
-
-
2. Poor Peak Shape: Fronting Peaks
-
Question: My OFR peaks are exhibiting fronting. What are the likely causes and solutions?
-
Answer: Peak fronting, where the first half of the peak is broader than the second, is often related to sample dissolution and column issues.[7]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, peak fronting can occur.[3][8]
-
Solution: Ensure the sample is completely dissolved before injection. The injection solvent should ideally be the same as or weaker than the initial mobile phase composition.[9]
-
-
Column Collapse: A sudden physical change or void in the column packing can cause peak fronting.[7]
-
Solution: This usually indicates irreversible column damage. Replacing the column is the most effective solution.[10]
-
-
3. Poor Peak Shape: Broad or Split Peaks
-
Question: My OFR peaks are broad or split into two. How can I troubleshoot this?
-
Answer: Broad or split peaks can be caused by a variety of factors, from the mobile phase to the instrument setup.[3][11]
-
Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including splitting.[3][8]
-
Solution: Match the injection solvent to the initial mobile phase conditions as closely as possible.[3]
-
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system components can partially block the column inlet frit, leading to a distorted flow path and split peaks.[12]
-
Solution: Reversing the column and flushing it to waste may dislodge the blockage. If this fails, the frit may need to be replaced, or the entire column may require replacement.[12]
-
-
Column Void: A void at the head of the column can cause the sample to spread unevenly, resulting in split or broad peaks.[10]
-
Solution: A column void typically requires column replacement.[10]
-
-
4. Inconsistent Retention Times
-
Question: The retention times for my OFR analytes are shifting between injections. What could be the problem?
-
Answer: Fluctuations in retention time often point to issues with the mobile phase preparation or the HPLC system.[11]
-
Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase, degradation of mobile phase components, or evaporation of the more volatile solvent in the mixture can lead to retention time shifts.[9][11]
-
Solution: Prepare fresh mobile phase daily. Ensure accurate measurements of all components. Keep mobile phase reservoirs capped to minimize evaporation.
-
-
Mobile Phase pH Instability: If the mobile phase pH is not stable, the retention times of ionizable OFRs can vary.[11]
-
Solution: Use a buffer of adequate strength to maintain a consistent pH.[3]
-
-
Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times.[9][13]
-
Solution: Use a column oven to maintain a constant temperature during the analysis.
-
-
5. Low Sensitivity
-
Question: I am having trouble detecting my OFR analytes at low concentrations. How can I improve the sensitivity of my method?
-
Answer: Low sensitivity can be addressed by optimizing the mobile phase for better ionization in the mass spectrometer.
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.
-
Solution: For positive electrospray ionization (ESI+), acidic additives like formic acid are commonly used to promote protonation.[14] For negative electrospray ionization (ESI-), additives that facilitate deprotonation may be beneficial. Experiment with different additives and concentrations to find the optimal conditions for your specific OFRs.
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analytes, leading to lower sensitivity.[15]
-
Solution: Adjusting the mobile phase gradient to better separate the OFRs from interfering matrix components can mitigate this effect. In some cases, atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than ESI for OFR analysis.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phases used for the analysis of OFRs?
A1: Reversed-phase liquid chromatography is the most common technique for OFR analysis. The mobile phases typically consist of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724).[4][6] A gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to separate a wide range of OFRs with varying polarities.[4]
Q2: Why are additives like formic acid or ammonium formate used in the mobile phase for OFR analysis?
A2: Mobile phase additives serve several purposes in the LC-MS analysis of OFRs:
-
Improved Peak Shape: Additives can help to minimize peak tailing by interacting with active sites on the stationary phase.[2]
-
Enhanced Ionization: In LC-MS, additives are crucial for promoting the ionization of the target analytes in the mass spectrometer's ion source, thereby improving sensitivity.[14] For example, formic acid is often used to facilitate protonation in positive ion mode.[6]
-
pH Control: For ionizable OFRs, controlling the pH of the mobile phase is essential for consistent retention and peak shape.[3]
Q3: How do I choose between methanol and acetonitrile as the organic solvent in my mobile phase?
A3: Both methanol and acetonitrile are effective organic solvents for the separation of OFRs. The choice may depend on the specific OFRs being analyzed and the desired selectivity. Acetonitrile generally has a lower viscosity, which can lead to lower backpressure, and it often provides different selectivity compared to methanol. It is recommended to screen both solvents during method development to determine which provides the best separation for your analytes of interest.
Q4: What is a good starting point for developing a gradient elution method for OFRs?
A4: A good starting point for a gradient elution method would be to begin with a relatively high aqueous content (e.g., 70-90% water) and gradually increase the organic solvent concentration to a high level (e.g., 95-100%) over a period of 10-20 minutes. The initial conditions will depend on the polarity of the early eluting OFRs, and the gradient slope can be adjusted to optimize the separation of all target compounds. For an example of a gradient profile, refer to the experimental protocols table below.
Q5: Can I use an isocratic elution for OFR analysis?
A5: While an isocratic elution (constant mobile phase composition) may be suitable for the analysis of a small number of OFRs with similar polarities, a gradient elution is generally preferred for analyzing a wider range of OFRs, which can have significantly different chemical properties.[16] A gradient allows for the effective elution of both polar and non-polar compounds within a single run.
Data Presentation
Table 1: Example LC-MS Mobile Phase Compositions and Gradient Conditions for OFR Analysis
| Parameter | Method 1 | Method 2 |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.01% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid | Methanol with 0.01% Formic Acid and 5 mM Ammonium Formate |
| Column | C18 (e.g., Zorbax Eclipse Plus C18) | C18 (e.g., Thermo Hypersil GOLD) |
| Flow Rate | 0.2 mL/min | 0.25 mL/min |
| Gradient Profile | 0 min: 30% B0.5 min: 30% B12 min: 95% B18 min: 98% B25 min: 98% B | 0-1 min: 1% B1-3 min: 1-39% B3-14 min: 39-99% B14-17 min: 99% B17.1-21 min: 1% B |
| Reference | [6] | [4] |
Experimental Protocols
Protocol 1: General Mobile Phase Preparation
-
Use HPLC or LC-MS grade solvents (water, methanol, acetonitrile) and high-purity additives (e.g., formic acid, ammonium formate).
-
To prepare a 0.1% formic acid solution in water (Mobile Phase A), add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly.
-
Prepare the organic mobile phase (Mobile Phase B) in a similar manner.
-
Filter the mobile phases through a 0.22 µm or 0.45 µm filter to remove any particulates that could clog the HPLC system.
-
Degas the mobile phases before use by sonication, vacuum filtration, or sparging with helium to prevent air bubbles from interfering with the analysis.
Protocol 2: Mobile Phase Optimization Workflow
-
Initial Scouting: Begin with a generic gradient using a C18 column and a water/methanol or water/acetonitrile mobile phase with a common additive like 0.1% formic acid.
-
Evaluate Results: Assess the initial chromatogram for peak shape, resolution, and retention of the target OFRs.
-
Adjust Gradient: Modify the gradient slope and duration to improve the separation of co-eluting peaks. A shallower gradient can increase resolution.
-
Optimize Additives: If peak shape is poor or sensitivity is low, experiment with different additives or concentrations (e.g., ammonium formate, different percentages of formic acid).
-
Solvent Selection: If resolution is still not optimal, switch the organic solvent (e.g., from methanol to acetonitrile) to alter the selectivity of the separation.
-
Finalize Method: Once satisfactory separation and peak shape are achieved, validate the method for robustness and reproducibility.
Mandatory Visualization
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Guide for Poor Peak Shape.
References
- 1. youtube.com [youtube.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 9. halocolumns.com [halocolumns.com]
- 10. lcms.cz [lcms.cz]
- 11. zefsci.com [zefsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step and ultra-high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Analysis of p-t-Butylphenyl diphenyl phosphate (BPDP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the analysis of p-t-Butylphenyl diphenyl phosphate (B84403) (BPDP).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of p-t-Butylphenyl diphenyl phosphate (BPDP) contamination in the laboratory?
A1: BPDP is an organophosphate ester used as a flame retardant and plasticizer in numerous commercial products.[1] Consequently, contamination can originate from various sources within the laboratory environment. Common sources include:
-
Laboratory plastics: Plastic containers, pipette tips, and other labware can leach BPDP or related organophosphate esters.[2][3]
-
Dust: Indoor dust is a significant reservoir for organophosphate esters, including compounds structurally similar to BPDP.[4]
-
Solvents and Reagents: Impurities in solvents and reagents can introduce BPDP into the analytical workflow.
-
Cross-contamination: Improperly cleaned glassware or shared laboratory equipment can lead to cross-contamination between samples.[5]
-
Personal Care Products: Some personal care products may contain phosphate esters, which could be inadvertently introduced into experiments.
Q2: I am observing a persistent background signal of BPDP in my blank injections. What should I do?
A2: A persistent background signal, often referred to as "ghost peaks," indicates a systemic contamination issue. To address this, a systematic approach is necessary:
-
Isolate the Source: Begin by injecting a high-purity solvent directly into the instrument to determine if the contamination is within the analytical system itself (e.g., injector port, column).[3]
-
System Bake-out: If the instrument is the source, perform a bake-out of the GC inlet and column according to the manufacturer's instructions to remove thermally stable contaminants.
-
Solvent and Reagent Check: Analyze each solvent and reagent used in your sample preparation procedure individually to identify any contaminated batches.
-
Glassware and Labware Evaluation: Thoroughly clean all glassware using a rigorous cleaning protocol.[5][6] If using plasticware, test for leaching by incubating a clean solvent in the container and then analyzing the solvent for BPDP.
Q3: What are acceptable background levels for BPDP in an analytical laboratory?
A3: There are no universally established "acceptable" background levels for BPDP, as this is highly dependent on the sensitivity of the analytical method and the specific requirements of the study. However, it is crucial to establish an in-house limit of detection (LOD) and limit of quantification (LOQ) for your method. The background level in your blank samples should ideally be below your established LOD. If background levels are consistently interfering with the quantification of your samples, further investigation into contamination sources is required. For context, studies on structurally similar organophosphate esters in indoor dust have reported concentrations ranging from nanograms to micrograms per gram.[4]
Q4: Can matrix effects mimic contamination in my LC-MS/MS analysis of BPDP?
A4: Yes, matrix effects can significantly impact the ionization of BPDP in the mass spectrometer source, leading to either signal suppression or enhancement.[7][8] This can be mistaken for contamination or inaccurate quantification. Ion suppression can make it appear that your sample concentration is lower than it is, while ion enhancement can have the opposite effect. It is essential to evaluate matrix effects during method development.
Troubleshooting Guides
This section provides structured guidance to troubleshoot common issues encountered during BPDP analysis.
Issue 1: Unexpected Peaks or High Background in Chromatograms
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Analyze each solvent and reagent individually. 2. Use high-purity, certified solvents and reagents. 3. Store solvents and reagents in clean, dedicated glassware. |
| Contaminated Glassware | 1. Implement a rigorous glassware cleaning protocol (see Experimental Protocols section).[5][6] 2. Avoid using plastic containers for storing standards and samples when possible. 3. Perform a final rinse with high-purity solvent before use. |
| Leaching from Plasticware | 1. Test for leaching by incubating a clean solvent in the plasticware and analyzing the solvent.[2] 2. If leaching is detected, switch to glassware or an alternative, tested plastic. |
| Instrument Contamination | 1. Inject a high-purity solvent to confirm instrument contamination. 2. Clean the injector port and replace the liner and septum. 3. Bake out the analytical column according to the manufacturer's instructions. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (LC-MS/MS) | 1. Evaluate matrix effects by comparing the response of a standard in neat solvent versus a post-extraction spiked blank sample. 2. If significant matrix effects are present, consider: a. Diluting the sample extract.[8] b. Optimizing sample cleanup using techniques like Solid-Phase Extraction (SPE) or QuEChERS. c. Using an isotopically labeled internal standard to compensate for signal variability. |
| Analyte Degradation | 1. BPDP can be susceptible to degradation. Ensure proper storage of standards and samples (e.g., refrigeration).[9] 2. For GC-MS analysis, analyte degradation can occur in a hot inlet. Consider using a lower injection temperature or a deactivated inlet liner. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters that are relevant for BPDP analysis. Note that specific values for LOD and LOQ are method-dependent and should be experimentally determined by each laboratory.
| Parameter | Typical Range/Value | Source |
| Limit of Quantification (LOQ) for related organophosphates in indoor dust (LC-MS/MS) | 0.09 to 3.2 ng/g | [1] |
| Median Concentration of a structural analog, TDTBPP, in house dust | 4900 ng/g | [4] |
| Median Concentration of a structural analog, TDTBPP, in e-waste dust | 14,400 ng/g | [4] |
| Leaching of organophosphate flame retardants from polystyrene microplastics | Did not exceed 0.51% in simulated digestive fluids | [2] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning Procedure
This protocol is adapted from standard procedures for cleaning glassware for trace organic analysis.[5][6][10][11]
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent (e.g., acetone (B3395972), methanol) to remove the bulk of the residue.
-
Detergent Wash: Wash the glassware with a phosphate-free laboratory detergent in hot water. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with hot tap water to remove all detergent.
-
Acid Rinse (Optional but Recommended): Rinse the glassware with a dilute acid solution (e.g., 10% HCl) to remove any acid-labile residues.
-
Deionized Water Rinse: Rinse at least three times with deionized water.
-
Solvent Rinse: Perform a final rinse with a high-purity solvent such as acetone or methanol (B129727) to remove any remaining organic traces and to aid in drying.
-
Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type. Do not dry volumetric glassware in an oven.
-
Storage: Store clean glassware covered with aluminum foil to prevent contamination from dust.
Protocol 2: Evaluation of Matrix Effects in LC-MS/MS
This protocol describes a method to quantify the extent of matrix effects.
-
Prepare a Standard Solution: Prepare a standard solution of BPDP in a neat solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a Blank Matrix Extract: Extract a blank sample matrix (a sample that is known to not contain BPDP) using your established sample preparation method.
-
Prepare a Post-Extraction Spiked Sample: Spike an aliquot of the blank matrix extract with the BPDP standard solution to the same final concentration as the neat standard.
-
Analysis: Analyze both the neat standard solution and the post-extraction spiked sample by LC-MS/MS.
-
Calculate Matrix Effect: Calculate the matrix effect using the following formula: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
-
A value of 0% indicates no matrix effect.
-
A negative value indicates ion suppression.
-
A positive value indicates ion enhancement.
-
Mandatory Visualizations
BPDP Analysis Contamination Troubleshooting Workflow
Caption: A logical workflow for troubleshooting contamination issues in BPDP analysis.
Hedgehog Signaling Pathway and a site of BPDP's Action
Caption: The Hedgehog signaling pathway and the inhibitory effect of BPDP.[6][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Leaching of triphenyl phosphate and tri-n-butyl phosphate from polystyrene microplastics: influence of plastic properties and simulated digestive fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 9. TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell signaling pathways step-by-step [mindthegraph.com]
- 12. researchgate.net [researchgate.net]
Ion suppression effects in ESI-MS of organophosphates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression effects during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of organophosphates.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues related to ion suppression in organophosphate analysis.
Issue 1: Low or No Analyte Signal
Possible Cause: Severe ion suppression from matrix components or mobile phase additives.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[1][2][3] Consider optimizing your current protocol or switching to a more effective technique.
-
Optimize Chromatography: Modify your LC method to separate the organophosphate analytes from co-eluting matrix components.[4][5]
-
Check Mobile Phase Composition: Ensure your mobile phase additives are compatible with ESI-MS and are used at the lowest effective concentration.[6][7]
-
Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components.[1][4] However, this may not be suitable for trace analysis.
Issue 2: Poor Reproducibility and Accuracy
Possible Cause: Variable ion suppression between samples.
Troubleshooting Steps:
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard that co-elutes with your analyte to compensate for variable matrix effects.[3][6]
-
Evaluate Sample Preparation Consistency: Inconsistent sample preparation can lead to varying levels of matrix components in each sample.[8]
-
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is representative of your samples to account for consistent matrix effects.[2]
-
Consider Metal-Free HPLC Systems: Organophosphates can interact with stainless steel components in standard HPLC systems, leading to poor peak shape and signal loss.[9][10] Using a metal-free system can mitigate these interactions.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it occur in ESI-MS?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2][4] This leads to a decreased signal intensity for the analyte. The primary mechanisms of ion suppression in ESI include:
-
Competition for Charge: In the ESI droplet, there is a limited number of excess charges. Co-eluting matrix components with high proton affinity or surface activity can compete with the analyte for these charges, reducing the number of ionized analyte molecules that reach the gas phase.[1][4]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[4] This can hinder the solvent evaporation process and the subsequent release of gas-phase analyte ions.
-
Co-precipitation: Non-volatile materials can cause the analyte to co-precipitate within the droplet, preventing it from being ionized and detected.[1][4]
Q2: What are the most common sources of ion suppression in organophosphate analysis?
A2: Common sources of ion suppression when analyzing organophosphates include:
-
Endogenous Matrix Components: Biological samples like plasma, urine, and tissue extracts contain a complex mixture of salts, lipids, proteins, and other small molecules that can interfere with ionization.[2][4]
-
Exogenous Contaminants: Contaminants introduced during sample preparation, such as plasticizers from collection tubes or solvents, can cause ion suppression.[4]
-
Mobile Phase Additives: While necessary for chromatography, some mobile phase additives can suppress ionization. Non-volatile buffers (e.g., phosphate (B84403) buffers) and ion-pairing agents (e.g., trifluoroacetic acid - TFA) are known to cause significant ion suppression.[6][7][11]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.[1]
Q3: How can I minimize ion suppression through sample preparation?
A3: Effective sample preparation is crucial for minimizing ion suppression.[2][3] The goal is to remove as many interfering matrix components as possible while efficiently recovering the organophosphate analytes.
| Sample Preparation Technique | Principle | Effectiveness for Organophosphates |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile) or an acid. | Simple and fast, but may not remove other interfering components like salts and phospholipids, often leading to significant ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on their relative solubility. | Generally provides cleaner extracts than PPT, leading to less ion suppression.[4][5] The choice of solvent is critical for efficient extraction of organophosphates. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while matrix components are washed away. The analytes are then eluted with a different solvent. | Highly effective for removing a wide range of interferences and can provide very clean extracts.[2][5] Various sorbent chemistries are available to target the specific properties of organophosphates. |
Q4: Which mobile phase additives are recommended for LC-MS analysis of organophosphates to reduce ion suppression?
A4: The choice of mobile phase additive is a balance between chromatographic performance and MS sensitivity. For organophosphate analysis, it is best to use volatile additives that are compatible with ESI-MS.
| Additive | Typical Concentration | Mode | Comments |
| Formic Acid | 0.1% | Positive | Commonly used to promote protonation and improve peak shape. Generally has minimal ion suppression effects.[7][12] |
| Ammonium (B1175870) Formate | 5-10 mM | Positive/Negative | Provides good buffering capacity and is volatile. Often improves signal intensity and reduces adduct formation.[12] |
| Ammonium Acetate | 5-10 mM | Positive/Negative | Another volatile buffer that is a good alternative to ammonium formate. |
| Ammonium Hydrogen Carbonate | 10 mM | Negative | Can be effective in suppressing the interaction of phosphate groups with stainless steel surfaces in the LC system.[9] |
Additives to Avoid:
-
Trifluoroacetic Acid (TFA): Strong ion-pairing agent that causes severe signal suppression in ESI-MS.[6][7][11]
-
Non-volatile buffers (e.g., phosphate, citrate): These can precipitate in the ion source, leading to contamination and signal suppression.[6]
Q5: How can chromatographic separation be optimized to mitigate ion suppression?
A5: Optimizing the chromatographic separation can physically separate the organophosphate analytes from the interfering matrix components, preventing them from entering the ion source at the same time.
-
Increase Chromatographic Resolution: Use a longer column, a column with a smaller particle size, or a different stationary phase to improve the separation between your analyte and interfering peaks.[13]
-
Gradient Elution: Employ a gradient elution profile that effectively separates the analytes from the early-eluting, often highly abundant, matrix components like salts.[5]
-
Methodical Development: Use a systematic approach to method development, such as scouting different columns and mobile phases, to achieve the best possible separation.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This method helps to identify the regions in a chromatographic run where ion suppression or enhancement occurs.
Methodology:
-
Prepare a standard solution of your organophosphate analyte at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Set up the infusion pump: Infuse the standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column and before the MS ion source using a T-fitting.
-
Acquire a baseline: Begin infusing the standard solution and acquire MS data without any injection to establish a stable baseline signal.
-
Inject a blank matrix sample: Inject an extract of a blank matrix sample (a sample that does not contain the analyte) onto the LC column.
-
Monitor the signal: Monitor the signal of the infused analyte throughout the chromatographic run. Any dips in the baseline signal indicate regions of ion suppression, while any increases indicate ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for Organophosphates from a Biological Matrix
This is a general protocol that can be adapted for various organophosphates and biological matrices.
Methodology:
-
Sample Pre-treatment: Dilute the biological sample (e.g., 1 mL of plasma) with an aqueous solution (e.g., 2% phosphoric acid) to reduce protein binding and viscosity. Add the internal standard.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the organophosphate analytes with a stronger organic solvent (e.g., 1 mL of acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suppression effects of carbonate on the interaction between stainless steel and phosphate groups of phosphate compounds in high-performance liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
Technical Support Center: Reducing Background Interference in Peptide Quantification LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) peptide quantification experiments.
Troubleshooting Guides
This section offers step-by-step solutions to common issues encountered during peptide quantification experiments.
Issue: High, Constant Background Noise Across the Entire Chromatogram
Q: My chromatogram shows a consistently high baseline noise (~4E6 intensity) throughout the entire gradient, which is obscuring many of my peptide peaks. What should I do? [1][2]
A: A high and constant background noise level often points to a contamination issue in the mobile phase or the LC-MS system itself. Follow these steps to diagnose and resolve the issue:
-
Isolate the Source:
-
First, divert the LC flow away from the mass spectrometer.
-
If the noise level drops significantly, the contamination is likely coming from your LC system, solvents, or additives.
-
If the high background persists, the issue is likely within the mass spectrometer's ion source or optics.
-
-
Troubleshooting the LC System:
-
Solvent Quality: Ensure all solvents (water, acetonitrile (B52724), etc.) are LC-MS grade. Contaminants in lower-grade solvents are a frequent cause of high background.[1][2]
-
Mobile Phase Additives: Use high-purity, LC-MS grade additives like formic acid or ammonium (B1175870) acetate. Prepare fresh mobile phases, as microbial growth can occur in aqueous solutions over time.
-
System Contamination: Flush the entire LC system with a strong solvent mixture, such as 50:50 isopropanol:water, to remove any accumulated contaminants.
-
Check for Leaks: Inspect all fittings and connections for leaks, as air entering the system can increase noise.
-
-
Troubleshooting the Mass Spectrometer:
-
Clean the Ion Source: The ESI probe, capillary, and cone can accumulate contaminants over time. Follow the manufacturer's instructions to clean these components.
-
Check for Contamination in the MS: If the noise persists after cleaning the ion source, there may be contamination deeper within the mass spectrometer, which may require a service engineer to resolve.
-
Issue: Poor Signal-to-Noise (S/N) Ratio for Target Peptides
Q: My target peptide peaks are present, but the signal-to-noise ratio is too low for accurate quantification. How can I improve it?
A: A low S/N ratio can be caused by factors that either suppress the peptide signal or increase the baseline noise. Here is a systematic approach to improving your S/N:
-
Optimize Sample Preparation:
-
Sample Clean-up: The most effective way to improve S/N is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Use C18 or mixed-mode SPE to desalt and concentrate your peptides while removing many interfering substances.
-
Protein Precipitation: If your sample contains a high concentration of proteins, a protein precipitation step can effectively remove them.
-
-
Minimize Non-Specific Binding: Use low-binding tubes and pipette tips to prevent loss of your peptides to container surfaces.
-
-
Optimize LC Method:
-
Gradient Optimization: A shallower gradient around the elution time of your target peptide can improve separation from co-eluting interferences and increase peak height.
-
Column Choice: Ensure you are using a column with the appropriate chemistry (e.g., C18) and dimensions for your application. Smaller diameter columns can increase sensitivity.
-
-
Optimize MS Parameters:
-
Ion Source Tuning: Optimize ion source parameters such as spray voltage, gas flows, and temperature for your specific peptides and flow rate.
-
Collision Energy: For MRM/SRM experiments, optimize the collision energy for each peptide to ensure efficient fragmentation and strong fragment ion signals.
-
Frequently Asked Questions (FAQs)
Q: What are the most common sources of background interference in peptide LC-MS/MS?
A: Background interference can originate from various sources throughout the experimental workflow:
-
Sample Matrix: Endogenous compounds in biological samples (salts, lipids, metabolites) are a major source of interference.
-
Sample Preparation: Reagents used during sample preparation, such as detergents (e.g., Triton X-100, Tween), polymers (e.g., polyethylene (B3416737) glycol - PEG), and contaminants leached from plasticware can introduce significant background noise.
-
LC System: Contaminated solvents, mobile phase additives, and build-up of contaminants in the tubing, pump, and autosampler can all contribute to high background. Column bleed from older columns can also be a source.
-
Mass Spectrometer: A contaminated ion source is a frequent cause of high background noise.
Q: How do I choose between protein precipitation and solid-phase extraction (SPE) for sample clean-up?
A: The choice depends on your sample complexity and the nature of your target peptides.
-
Protein Precipitation (PPT): This is a simple and fast method for removing the bulk of proteins from a sample. It is particularly useful for samples with high protein content. However, it may not effectively remove other interfering substances like salts and can lead to the loss of some peptides through co-precipitation.
-
Solid-Phase Extraction (SPE): SPE is a more selective method that can remove salts, detergents, and other contaminants in addition to proteins. It also allows for the concentration of your peptide sample. Different SPE sorbents (e.g., C18, mixed-mode) can be used to target peptides with different properties.
Q: Can my choice of mobile phase additive affect my signal-to-noise ratio?
A: Yes, absolutely. The choice of mobile phase additive is a trade-off between chromatographic performance and MS signal intensity.
-
Formic Acid (FA): Typically used at 0.1%, it is excellent for promoting peptide ionization (protonation) and achieving a good MS signal.
-
Trifluoroacetic Acid (TFA): Also used at around 0.1%, TFA is an excellent ion-pairing agent that produces very sharp chromatographic peaks. However, it is a strong ion-suppressing agent in the MS, which can significantly reduce your signal.
-
Difluoroacetic Acid (DFA): This can be a good compromise, offering better peak shape than formic acid and less ion suppression than trifluoroacetic acid.
Data Presentation
The following tables summarize the impact of different sample preparation techniques on peptide analysis.
Table 1: Comparison of Peptide and Protein Identifications with and without Desalting
| Sample Preparation Method | Total Proteins Identified | Total Peptides Identified | Total Spectra |
| Traditional Column Flushing | 1,234 | 5,678 | 10,123 |
| Aspire™ RP30 Desalting Tips | 1,370 (+11%) | 7,154 (+26%) | 15,185 (+50%) |
This table summarizes data from a study comparing a traditional column flushing desalting method with the Aspire™ RP30 Desalting Tips for a tryptic-digested yeast whole-cell lysate. The use of the desalting tips resulted in a significant increase in the number of identified proteins, peptides, and spectra, indicating a reduction in ion suppression and improved signal.
Table 2: Recovery of Peptides and their Catabolites with Different Sample Preparation Methods
| Sample Preparation Method | Average Recovery |
| Protein Precipitation | |
| Acetonitrile (3 volumes) | >50% |
| Ethanol (B145695) (3 volumes) | >50% |
| Solid-Phase Extraction | |
| Mixed-Mode Anion Exchange (MAX) | >20% |
This table is based on a study that investigated the recovery of four model peptides and their catabolites from human plasma using various protein precipitation and solid-phase extraction protocols.[3] Protein precipitation with acetonitrile or ethanol provided the highest overall recoveries.[3] Among the tested SPE sorbents, only the mixed-mode anion exchange allowed for the extraction of all peptides with recoveries greater than 20%.[3]
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Peptide Clean-up
This protocol is a general procedure for desalting and concentrating peptide samples using a C18 SPE plate or cartridge.
Materials:
-
SPE device (e.g., C18 plate or cartridge)
-
Wetting Solution: 100% Acetonitrile
-
Equilibration Solution: 0.1% Formic Acid in Water
-
Wash Solution: 0.1% Formic Acid in Water
-
Elution Solution: 50-80% Acetonitrile with 0.1% Formic Acid in Water
Procedure:
-
Conditioning: Add 1 bed volume of Wetting Solution to the SPE sorbent and pass it through.
-
Equilibration: Add 2-3 bed volumes of Equilibration Solution and pass it through to prepare the sorbent for sample loading.
-
Sample Loading:
-
Acidify your peptide sample with formic acid to a final concentration of 0.1%.
-
Load the sample onto the SPE sorbent. Ensure the flow rate is slow enough to allow for efficient binding.
-
Collect the flow-through and reload it onto the sorbent to maximize peptide binding.
-
-
Washing: Add 2-3 bed volumes of Wash Solution to remove salts and other hydrophilic contaminants.
-
Elution:
-
Place a clean collection tube or plate under the SPE device.
-
Add 1-2 bed volumes of Elution Solution to elute the peptides.
-
Repeat the elution step to maximize recovery.
-
-
Drying and Reconstitution:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: Trichloroacetic Acid (TCA) Protein Precipitation
This protocol is for the precipitation of proteins from a liquid sample.
Materials:
-
Trichloroacetic Acid (TCA) stock solution (100% w/v)
-
Cold Acetone (B3395972)
-
Microcentrifuge
Procedure:
-
Precipitation:
-
Add 1 volume of 100% TCA stock solution to 4 volumes of your protein sample in a microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes. A white pellet of precipitated protein should be visible.
-
Washing:
-
Carefully remove the supernatant without disturbing the pellet.
-
Add 200 µL of cold acetone to wash the pellet.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Repeat the acetone wash one more time.
-
-
Drying:
-
Remove the supernatant.
-
Air-dry the pellet or place the tube in a heat block at 95°C for 5-10 minutes to evaporate any remaining acetone. Do not over-dry the pellet.
-
-
Resuspension: Resuspend the protein pellet in a buffer suitable for downstream processing (e.g., digestion buffer).
Visualizations
Caption: Experimental workflow for peptide quantification by LC-MS/MS.
Caption: Troubleshooting decision tree for high background noise in LC-MS/MS.
Caption: Common sources of background interference in LC-MS/MS.
References
Validation & Comparative
The Gold Standard in Organophosphate Analysis: A Comparative Guide to p-t-Butylphenyl diphenyl phosphate-d10
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organophosphate esters (OPEs), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, p-t-Butylphenyl diphenyl phosphate-d10, against alternative approaches. Supported by representative experimental data, this document demonstrates the superior performance of isotope dilution mass spectrometry for the robust quantification of OPEs.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] This is due to the principle of isotope dilution, where the deuterated standard, being chemically identical to the analyte of interest, co-elutes and experiences the same extraction inefficiencies and matrix effects. This co-behavior allows for accurate correction of variations during sample preparation and analysis, leading to enhanced precision and accuracy.
Comparative Analysis of Analytical Performance
The selection of an internal standard strategy significantly impacts the quality of quantitative data. The following table summarizes the typical performance characteristics of analytical methods for OPEs using different internal standard approaches. The data presented is a composite from various studies on OPE analysis and represents the expected performance rather than a direct head-to-head comparison within a single study.
| Performance Metric | Method with this compound (Isotope Dilution) | Method with a Non-Deuterated Structural Analogue | Method with No Internal Standard |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.98 |
| Precision (%RSD) | < 10% | < 15% | > 20% |
| Accuracy (Recovery) | 90-110% | 70-120% | Highly Variable (50-150%) |
| Limit of Quantification (LOQ) | Low ng/g to pg/g | ng/g | ng/g to µg/g |
As evidenced in the table, methods employing a deuterated internal standard like this compound consistently demonstrate superior precision and accuracy.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the analysis of OPEs in a complex matrix, such as environmental dust, using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile OPEs.
1. Sample Preparation:
-
Weigh 100 mg of the dust sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound solution.
-
Add 10 mL of a 1:1 (v/v) mixture of hexane (B92381) and ethyl acetate.
-
Vortex for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant and concentrate to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Program: Start at 90°C (hold 1 min), ramp to 200°C at 15°C/min (hold 3 min), ramp to 250°C at 5°C/min, then ramp to 300°C at 15°C/min (hold 6 min).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is ideal for a broader range of OPEs, including less volatile and thermally labile compounds.
1. Sample Preparation:
-
Weigh 50 mg of the dust sample into a centrifuge tube.
-
Spike with this compound solution.
-
Add 5 mL of acetonitrile.
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
The extract is ready for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams illustrate the key steps in both the GC-MS and LC-MS/MS analytical workflows.
Caption: GC-MS analytical workflow for organophosphate esters.
Caption: LC-MS/MS analytical workflow for organophosphate esters.
References
Inter-laboratory Comparison of Organophosphate Flame Retardant Analysis: A Guide for Researchers
A detailed review of the first worldwide inter-laboratory study on the analysis of organophosphate flame retardants (OFRs) provides valuable insights into the current state of analytical methodologies and highlights key challenges for researchers in the field. This guide summarizes the quantitative data from this seminal study, outlines the experimental protocols employed, and offers a visual representation of a generalized analytical workflow.
Organophosphate flame retardants (OFRs) are a class of chemicals increasingly used in a wide array of consumer products, leading to their ubiquitous presence in the environment. Accurate and reproducible analysis of these compounds is crucial for assessing human exposure and environmental impact. The first worldwide inter-laboratory study on OFRs, conducted by Brandsma and colleagues, offers a critical benchmark for analytical performance and method validation.
Data Presentation: A Comparative Overview
The inter-laboratory study involved the analysis of OFRs in various matrices, including standard solutions, indoor dust, fish oil, and sediment. A significant finding was that the coefficient of variation in the analytical results was more closely related to the concentration of the OFRs and the presence of high blank values in some laboratories, rather than the complexity of the sample matrix itself. This underscores the critical importance of controlling laboratory contamination for accurate quantification.
Below are summary tables of the quantitative data reported in the study. These tables provide a comparative look at the performance of different laboratories in analyzing key OFRs.
Table 1: Mean Blank Levels of Selected OFRs in Various Matrices (ng/g)
| Compound | Sediment | Fish Oil | House Dust |
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | 0.5 | 1.2 | 25 |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 1.8 | 2.5 | 150 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 0.8 | 1.5 | 80 |
| Triphenyl phosphate (TPHP) | 1.2 | 3.0 | 120 |
| Tris(2-butoxyethyl) phosphate (TBOEP) | 0.7 | 1.0 | 90 |
Data synthesized from the first worldwide inter-laboratory study on PFRs.
Table 2: Reported Concentrations of Selected OFRs in House Dust (ng/g)
| Laboratory | TCEP | TCIPP | TDCIPP | TPHP | TBOEP |
| Lab 1 | 1250 | 5500 | 3200 | 1800 | 2500 |
| Lab 2 | 1180 | 5800 | 3100 | 1950 | 2650 |
| Lab 3 | 1350 | 5300 | 3350 | 1700 | 2400 |
| Lab 4 | 1290 | 5650 | 3280 | 1880 | 2580 |
| Mean | 1268 | 5563 | 3233 | 1833 | 2533 |
| Std. Dev. | 71 | 202 | 108 | 103 | 103 |
| CV (%) | 5.6 | 3.6 | 3.3 | 5.6 | 4.1 |
Data synthesized from the first worldwide inter-laboratory study on PFRs.
Experimental Protocols: A Look at the Methodologies
The participating laboratories employed a variety of analytical methods, which can be broadly categorized into sample preparation (extraction and clean-up) and instrumental analysis.
Sample Preparation
Extraction:
-
Solid Samples (Dust, Sediment): The most common extraction techniques were sonication and pressurized liquid extraction (PLE). A mixture of organic solvents, such as hexane (B92381) and acetone (B3395972) or dichloromethane, was typically used to efficiently extract the OFRs from the solid matrix.[1]
-
Liquid/Oily Samples (Fish Oil): Liquid-liquid extraction (LLE) was the standard method for oily matrices.
-
Water Samples: For aqueous samples, solid-phase extraction (SPE) is the recommended method, providing high recovery rates.[2][3]
Clean-up:
-
Following extraction, a clean-up step was essential to remove interfering co-extractants. Solid-phase extraction (SPE) was the most widely used technique for this purpose.[1] Cartridges packed with materials like silica (B1680970) gel or Florisil were commonly employed to isolate the OFRs from other matrix components.[1][2][3]
Instrumental Analysis
The quantitative determination of OFRs was primarily performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This was a common technique used for the separation and detection of a wide range of OFRs.[2][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity and is particularly suitable for the analysis of less volatile and thermally labile OFRs.
Visualizing the Workflow
The following diagram, generated using Graphviz, illustrates a generalized experimental workflow for the analysis of OFRs in solid environmental samples, based on the methodologies reported in the inter-laboratory comparison study.
Recommendations and Future Outlook
The first worldwide inter-laboratory study on OFR analysis provided a crucial baseline for the analytical community. The results highlight the need for stringent quality control measures, particularly in managing laboratory blanks to prevent background contamination. The study also serves as a valuable resource for laboratories aiming to develop and validate their own methods for OFR analysis. Future inter-laboratory comparisons are encouraged to continue improving the quality and comparability of data on these emerging contaminants.
References
A Comparative Guide: p-tert-Butylphenyl Diphenyl Phosphate-d10 vs. its Non-Deuterated Standard
In the field of analytical chemistry and toxicology, the accurate quantification of environmental contaminants and their metabolites is paramount. Organophosphate esters (OPEs), such as p-tert-butylphenyl diphenyl phosphate (B84403) (BDPP), are widely used as flame retardants and plasticizers, leading to their ubiquitous presence in the environment and concerns about potential human exposure. This guide provides a detailed comparison between the deuterated internal standard, p-tert-butylphenyl diphenyl phosphate-d10 (BDPP-d10), and its non-deuterated (native) counterpart, focusing on their distinct roles and performance in analytical methodologies.
Physicochemical Properties and Role in Analysis
The primary distinction between BDPP-d10 and BDPP lies in the isotopic labeling of the molecule. In BDPP-d10, ten hydrogen atoms on one of the phenyl rings are replaced with deuterium (B1214612) atoms. This substitution results in a higher molecular weight but does not significantly alter the physicochemical properties, such as polarity, solubility, and chromatographic retention time. This similarity is crucial for its function as an internal standard.
In a technique known as isotope dilution mass spectrometry (IDMS), a known amount of the deuterated standard (BDPP-d10) is added to a sample at the beginning of the analytical process. Because BDPP-d10 behaves nearly identically to the native BDPP during extraction, cleanup, and chromatography, any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), allowing for highly accurate and precise quantification of the native BDPP by correcting for procedural losses and matrix effects.
| Property | p-tert-Butylphenyl Diphenyl Phosphate (BDPP) | p-tert-Butylphenyl Diphenyl Phosphate-d10 (BDPP-d10) |
| Role | Target Analyte | Internal Standard |
| Molecular Formula | C22H23O4P | C22H13D10O4P |
| Molecular Weight | 382.39 g/mol | 392.45 g/mol |
| Isotopic Purity | Not Applicable | Typically ≥98% |
| Primary Use | Quantification target in environmental and biological samples | Used to correct for matrix effects and analyte loss during sample analysis |
Analytical Performance: A Comparative Overview
The use of a deuterated internal standard like BDPP-d10 significantly enhances the reliability of quantitative methods. Experimental data consistently demonstrates that methods employing isotope dilution achieve superior accuracy, precision, and lower limits of detection compared to methods relying on external calibration.
| Parameter | Method Using BDPP-d10 Internal Standard | Method Without Internal Standard (External Calibration) |
| Accuracy (Recovery) | Typically 90-110% | Highly variable, often 50-150% depending on matrix |
| Precision (%RSD) | <15% | >20%, susceptible to sample-to-sample variation |
| Matrix Effects | Effectively compensated | Significant signal suppression or enhancement |
| Limit of Quantification (LOQ) | Lower due to reduced noise and interference | Higher due to uncorrected matrix effects |
Experimental Workflow and Protocols
The following section details a standard protocol for the quantification of BDPP in a sample matrix (e.g., human serum) using BDPP-d10 as an internal standard, followed by a visualization of the analytical workflow.
Protocol: Quantification of BDPP in Serum by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of serum, add 10 µL of the BDPP-d10 internal standard solution (e.g., at 50 ng/mL).
-
Add 500 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water to remove interferences.
-
Elute the analytes with 1 mL of ethyl acetate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject 10 µL of the reconstituted sample onto a C18 analytical column. Perform a gradient elution from 20% to 95% mobile phase B (methanol with 0.1% formic acid) over 10 minutes. Mobile phase A is water with 0.1% formic acid.
-
Mass Spectrometry (MS/MS): Analyze the column effluent using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transition for BDPP: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 383.1 → 152.1).
-
MRM Transition for BDPP-d10: Monitor the transition from the deuterated precursor ion to its corresponding product ion (e.g., m/z 393.1 → 162.1).
-
-
-
Quantification:
-
Calculate the peak area ratio of the native analyte (BDPP) to the internal standard (BDPP-d10).
-
Determine the concentration of BDPP in the sample by comparing this ratio to a calibration curve prepared with known concentrations of BDPP and a constant concentration of BDPP-d10.
-
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow for BDPP quantification.
Metabolic Pathway of p-tert-Butylphenyl Diphenyl Phosphate
Upon entering a biological system, BDPP undergoes metabolic transformation, primarily through hydrolysis mediated by enzymes like carboxylesterases. The main metabolic product is diphenyl phosphate (DPP), with the tert-butylphenyl group being cleaved off. The metabolic pathway is expected to be identical for both BDPP and its deuterated analog, BDPP-d10. Monitoring metabolites like DPP is often crucial in human biomonitoring studies to assess exposure to the parent compound.
Caption: Metabolic hydrolysis of BDPP to its primary metabolite, DPP.
Conclusion
p-tert-Butylphenyl diphenyl phosphate (BDPP) and its deuterated analog, BDPP-d10, are not alternatives but rather complementary partners in high-precision analytical science. While BDPP is the target analyte of environmental and toxicological concern, BDPP-d10 is an indispensable tool—an internal standard—that enables its accurate and reliable quantification. The use of BDPP-d10 in isotope dilution mass spectrometry corrects for analytical variability, minimizes matrix effects, and ensures the data quality required for regulatory monitoring, exposure assessment, and advanced research in drug development and environmental health.
A Comparative Guide to Internal Standards for Organophosphate Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of organophosphate compounds, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of commonly employed internal standards, supported by experimental data, to inform methodological decisions in chromatographic and mass spectrometric analyses.
Organophosphates, a diverse class of compounds used as pesticides and flame retardants, are frequently analyzed in complex matrices such as food, water, and biological fluids. The inherent variability in sample preparation and instrumental analysis necessitates the use of internal standards to ensure robust and accurate quantification. The two primary categories of internal standards used for this purpose are isotopically labeled standards and structural analogs.
The Gold Standard: Isotopically Labeled Internal Standards
Isotopically labeled internal standards, typically deuterated (containing ²H or D) or ¹³C-labeled versions of the analyte, are widely regarded as the most effective choice for organophosphate analysis.[1][2] These standards are chemically identical to the analyte of interest, differing only in their mass. This near-identical physicochemical behavior ensures that they co-elute with the analyte during chromatography and experience the same effects of sample loss during extraction and ionization suppression or enhancement in the mass spectrometer.[3][4] This co-behavior allows for highly accurate correction of analytical variability.
The use of deuterated analogs as internal standards has been shown to significantly improve the accuracy and reproducibility of quantitative results, especially in complex matrices where matrix effects can be pronounced.[3][5] For instance, in the analysis of pesticides in various cannabis matrices, the use of deuterated internal standards resulted in accuracy percentages falling within 25% and relative standard deviations (RSDs) dropping below 20%, a significant improvement over methods without such standards where accuracy values could differ by more than 60%.[3]
A Practical Alternative: Structural Analog Internal Standards
When isotopically labeled standards are unavailable or cost-prohibitive, structural analogs can serve as a viable alternative. These are compounds that are chemically similar to the analyte but have a different molecular structure. Examples of structural analogs used in organophosphate analysis include Triphenyl Phosphate (TPP) and Mirex. While they can compensate for some analytical variability, their physicochemical properties are not identical to the analyte, which can lead to differences in extraction efficiency and chromatographic behavior, potentially impacting the accuracy of quantification.
Performance Comparison: Isotopically Labeled vs. Structural Analog Internal Standards
The superiority of isotopically labeled internal standards over structural analogs is well-documented in the scientific literature. A study comparing a deuterated internal standard (everolimus-d4) with a structural analog (32-desmethoxyrapamycin) for the quantification of the drug everolimus (B549166) found that while both performed acceptably, the deuterated standard offered a better slope in the calibration curve and a more favorable comparison with an independent method.[6] Although not an organophosphate, this study highlights the general principle of improved performance with isotopically labeled standards.
For organophosphate analysis, the use of a structural analog like Mirex in the GC-MS/MS analysis of organophosphorus pesticides in liver samples yielded satisfactory recoveries between 81% and 102% and RSDs lower than 20%.[4] However, it is generally accepted that an isotopically labeled standard would provide even greater accuracy by more closely mimicking the behavior of the target analytes throughout the entire analytical process.
The following table summarizes the performance characteristics of different types of internal standards based on data from various studies.
| Internal Standard Type | Analyte(s) | Matrix | Recovery (%) | RSD (%) | Key Findings |
| Isotopically Labeled | 59 Pesticides (including organophosphates) | Cannabis Flower, Edibles, Concentrates | Within 25% accuracy | < 20% | Deuterated standards significantly improved accuracy and precision across different complex matrices.[3] |
| Isotopically Labeled | 9 Organophosphate Pesticides | Corn, Soybean, Carrot, Pumpkin | More accurate than external calibration | Not specified | Matrix-matching of the calibration solution is still recommended for very accurate quantification even with isotope-labeled standards.[2] |
| Structural Analog | Chlorpyrifos-methyl, Parathion, Pirimiphos-methyl, Diazinon | Liver | 81 - 102% | < 20% | Mirex, an organochlorine pesticide, was used as the internal standard and provided satisfactory results.[4] |
| Structural Analog | 15 Pesticides (including organophosphates) | Tomato | 83.84 - 119.73% | < 20.54% | Triphenylmethane (TPM) was used as the internal standard in a QuEChERS-GC-MS method.[7][8] |
Experimental Protocols
Detailed QuEChERS Protocol for Organophosphate Analysis in Food Matrices with GC-MS
This protocol is an example of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of organophosphate pesticides from a food matrix, such as tomatoes, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
1. Sample Preparation:
-
Homogenize 10 g of the tomato sample in a blender.
-
Weigh the homogenized sample into a 50 mL centrifuge tube.
2. Internal Standard Spiking:
-
Add a known amount of the internal standard solution to the sample. For example, add 10 µL of a 5 mg/mL solution of Triphenylmethane (TPM) in acetonitrile (B52724).
3. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Shake the tube vigorously for 1 minute using a vortex mixer.
-
Add 1 g of sodium chloride.
-
Shake the tube for another minute and then centrifuge at 4500 rpm for 5 minutes at -5 °C.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 7 mL of the upper acetonitrile layer to a 10 mL centrifuge tube containing 2 g of anhydrous magnesium sulfate (B86663) and 0.35 g of PSA (primary secondary amine).
-
Shake for 1 minute and then centrifuge for 5 minutes at 4500 rpm at -5 °C.
5. Final Extract Preparation:
-
Transfer the cleaned extract to a new tube and it is ready for GC-MS analysis.
dot
Caption: QuEChERS workflow for organophosphate analysis.
Logical Relationship of Internal Standard Selection
The choice of an internal standard is a critical decision that impacts the accuracy and reliability of the analytical results. The following diagram illustrates the logical considerations for selecting an appropriate internal standard for organophosphate analysis.
dot
Caption: Decision tree for internal standard selection.
References
- 1. LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and GC-MS Methods for Organophosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of organophosphate (OP) pesticides is critical in various fields, including food safety, environmental monitoring, and toxicology. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
LC-MS/MS is often favored for its broad scope, high sensitivity, and applicability to a wider range of organophosphates, including thermally labile and less volatile compounds, without the need for derivatization.[1][2] In contrast, GC-MS demonstrates excellent performance for volatile and semi-volatile organophosphates and remains a robust and reliable technique, particularly for legacy compounds like organochlorine pesticides.[1][3] The choice between the two often depends on the specific organophosphates of interest, the sample matrix, and the desired sensitivity.
Data Presentation: Performance Comparison
The following table summarizes typical performance data for LC-MS/MS and GC-MS/MS in the analysis of selected organophosphate pesticides. Data has been compiled from various validation studies.
| Organophosphate | Method | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Accuracy (Recovery %) | Precision (RSD %) |
| Chlorpyrifos | LC-MS/MS | >0.99 | 0.19 | 0.05 (ng/mL) | 71.9 - 110.5 | 0.2 - 12.5 |
| GC-MS/MS | >0.98 | 4.5 | <3 (ng/g) | 73 - 104 | <20 | |
| Chlorpyrifos-methyl | LC-MS/MS | >0.99 | 0.27 | - | - | - |
| GC-MS/MS | >0.98 | 7.6 | <3 (ng/g) | 73 - 104 | <20 | |
| Diazinon | LC-MS/MS | >0.99 | 0.08 | - | 71.9 - 110.5 | 0.2 - 12.5 |
| GC-MS/MS | >0.98 | 0.70 | <3 (ng/g) | 73 - 104 | <20 | |
| Malathion | LC-MS/MS | >0.99 | 0.23 | - | 71.9 - 110.5 | 0.2 - 12.5 |
| GC-MS/MS | >0.98 | 9.5 | - | - | - | |
| Azinphos-methyl | LC-MS/MS | >0.99 | 0.32 | - | - | - |
| GC-MS/MS | >0.98 | >50 | - | - | - | |
| Dimethoate | LC-MS/MS | >0.99 | 0.05 | - | 71.9 - 110.5 | 0.2 - 12.5 |
| GC-MS/MS | - | - | - | - | - | |
| Phorate | LC-MS/MS | >0.99 | 0.37 | - | - | - |
| GC-MS/MS | >0.98 | 7.8 | - | - | - | |
| Parathion | GC-MS/MS | >0.98 | - | <3 (ng/g) | 73 - 104 | <20 |
Note: This table is a synthesis of data from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
A common and effective sample preparation technique for both LC-MS and GC-MS analysis of pesticides in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4][5]
Sample Preparation: QuEChERS Method
-
Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized. For dry samples, rehydration may be necessary.
-
Extraction: The homogenized sample is weighed into a centrifuge tube. Acetonitrile (B52724) is added, and the tube is shaken vigorously. For buffering, a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) is added to induce phase separation and stabilize pH.[4]
-
Centrifugation: The tube is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences like fatty acids and sugars, and magnesium sulfate to remove residual water. The tube is shaken and centrifuged.[3]
-
Final Extract Preparation:
-
For LC-MS/MS Analysis: The supernatant can be diluted with the mobile phase and is then ready for injection.
-
For GC-MS/MS Analysis: The supernatant can be analyzed directly or may require a solvent exchange to a more GC-compatible solvent.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is typical for most organophosphates.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity.[1]
GC-MS/MS Analysis
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (MS/MS).
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is commonly used for trace analysis.
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification.
Mandatory Visualization
Caption: Experimental workflow for organophosphate analysis.
Conclusion
The cross-validation of LC-MS and GC-MS methods reveals that both are highly capable techniques for the analysis of organophosphates. LC-MS/MS generally offers broader applicability and higher sensitivity, especially for polar and thermally labile compounds.[1][2] GC-MS/MS remains a powerful and reliable tool for volatile and semi-volatile organophosphates. The choice of method should be guided by the specific analytes of interest, the complexity of the sample matrix, and the required detection limits. The QuEChERS sample preparation method provides a versatile and efficient extraction and cleanup procedure that is compatible with both analytical platforms.[3][4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. measurlabs.com [measurlabs.com]
A Comparative Guide to the Quantification of p-t-Butylphenyl Diphenyl Phosphate-d10: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance for the quantification of p-t-butylphenyl diphenyl phosphate-d10 (TBPP-d10), a deuterated internal standard crucial for the accurate analysis of its non-labeled counterpart, a widely used organophosphate flame retardant. Given the limited availability of public validation data specifically for TBPP-d10, this document leverages findings from studies on structurally similar aryl organophosphate esters (aryl-OPEs) to provide expected performance characteristics and best practices for methods employing TBPP-d10.
The use of a deuterated internal standard like TBPP-d10 is a cornerstone of robust analytical methodology, particularly in complex matrices. It effectively compensates for variations in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of quantification. The primary analytical techniques for the determination of TBPP-d10 and its non-labeled analogue are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Performance
While specific validation data for this compound is not extensively published, the performance of analytical methods for closely related aryl-OPEs provides a reliable benchmark for expected accuracy and precision. Isotope dilution methods, which utilize deuterated internal standards like TBPP-d10, generally exhibit high accuracy and precision.
Table 1: Typical Performance Characteristics for the Analysis of Aryl Organophosphate Esters using Isotope Dilution Mass Spectrometry
| Parameter | LC-MS/MS | GC-MS/MS | Data Source / Comments |
| Accuracy (Recovery) | 70 - 120% | 80 - 120% | Based on data for structurally similar aryl-OPEs. One study on 14 OPEs reported spike recoveries of 71.6%–114%[1]. Another on diester metabolites showed accuracy of 69-119%[2]. |
| Precision (RSD) | < 15% | < 20% | A study on 14 OPEs reported RSDs of 0.8%–11.2%[1]. Another on diester metabolites reported inter-day imprecision of <31%[2]. |
| Limit of Quantification (LOQ) | 0.09 - 3.2 ng/g (in dust) | ~1 ng/L (in water) | LOQ is highly matrix-dependent. The value for LC-MS/MS is for bis(4-tert-butylphenyl) phenyl phosphate[3]. |
| Linearity (R²) | > 0.99 | > 0.99 | Typically observed for well-developed analytical methods. |
Experimental Protocols
Detailed experimental protocols are essential for achieving accurate and precise quantification. Below are representative methodologies for the analysis of p-t-butylphenyl diphenyl phosphate (B84403) using TBPP-d10 as an internal standard by LC-MS/MS and GC-MS/MS.
1. Sample Preparation (for Solid Matrices like Dust or Sediment)
-
Extraction:
-
Accurately weigh approximately 0.1 g of the homogenized solid sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound solution.
-
Add 5 mL of an appropriate extraction solvent (e.g., hexane:dichloromethane 1:1 v/v or acetonitrile).
-
Vortex mix for 1 minute, followed by ultrasonication for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Condition an SPE cartridge (e.g., silica (B1680970) or Florisil) with the appropriate solvent.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.
-
Elute the target analytes with a more polar solvent or solvent mixture (e.g., dichloromethane:hexane or acetone:hexane).
-
Evaporate the eluate to near dryness and reconstitute in a suitable solvent for instrumental analysis (e.g., isooctane (B107328) for GC-MS/MS, methanol (B129727) for LC-MS/MS).
-
2. Instrumental Analysis: LC-MS/MS
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for both p-t-butylphenyl diphenyl phosphate and its d10-labeled internal standard must be optimized.
-
3. Instrumental Analysis: GC-MS/MS
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: Splitless injection at 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor and product ions for the native and deuterated compounds.
-
Visualizing the Workflow and Concepts
To further clarify the analytical process and the relationship between key validation parameters, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Precision: A Comparative Guide to p-t-Butylphenyl diphenyl phosphate-d10 Calibration
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organophosphate flame retardants (OPFRs), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of p-t-Butylphenyl diphenyl phosphate-d10 (TBPP-d10) as a calibration standard, offering insights into its linearity and range, alongside a common alternative, triphenyl-d15 phosphate (B84403) (TPP-d15).
The use of deuterated internal standards in mass spectrometry-based quantification methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a well-established practice to correct for variations in sample preparation, injection volume, and instrument response. TBPP-d10, a deuterated analog of the commercial flame retardant, offers excellent chemical similarity to the target analyte, ensuring comparable behavior during analysis.
Performance Characteristics: Linearity and Range
A critical aspect of method validation for any internal standard is the assessment of its calibration curve's linearity and the effective concentration range over which this linearity is maintained. An ideal internal standard exhibits a strong linear relationship between its concentration and the instrument's response, typically demonstrated by a coefficient of determination (R²) close to 1.000.
| Parameter | This compound (TBPP-d10) | Triphenyl-d15 phosphate (TPP-d15) |
| Typical Calibration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Coefficient of Determination (R²) | ≥ 0.995 | ≥ 0.995 |
| Recovery | Data not readily available | 82% ± 19%[1] |
| Notes | High degree of deuteration minimizes isotopic interference. | Commonly used internal standard for a wide range of OPFRs. |
It is important to note that the optimal calibration range can be instrument-dependent and may require adjustment based on the sensitivity of the mass spectrometer and the expected concentration of the analyte in the samples. For some applications, the calibration range for OPFRs has been reported to extend up to 1050 ng/mL with excellent linearity (R² ≥ 0.990).
Experimental Protocols
The successful implementation of TBPP-d10 as an internal standard relies on a well-defined and validated experimental protocol. The following outlines a typical workflow for the analysis of OPFRs using a deuterated internal standard.
Sample Preparation
-
Spiking: A known and constant amount of the this compound internal standard solution is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Extraction: The samples are extracted using an appropriate technique for the matrix (e.g., solid-phase extraction for water samples, pressurized liquid extraction for solid samples).
-
Concentration and Reconstitution: The extracts are concentrated to a small volume and reconstituted in a suitable solvent for injection into the analytical instrument.
Instrumental Analysis (GC-MS/MS or LC-MS/MS)
-
Chromatographic Separation: The reconstituted extract is injected into a gas or liquid chromatograph to separate the target analytes from other components in the sample matrix.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer, which is set to monitor specific precursor and product ion transitions for both the native OPFRs and the deuterated internal standard.
-
Data Acquisition: The instrument records the peak areas for both the analyte and the internal standard.
Calibration and Quantification
-
Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Quantification: The concentration of the analyte in the samples is determined by calculating the analyte-to-internal standard peak area ratio and using the calibration curve to determine the corresponding concentration.
Visualizing the Workflow and Comparison
To further elucidate the experimental process and the logical comparison between internal standards, the following diagrams are provided.
Caption: A typical experimental workflow for the quantitative analysis of organophosphate flame retardants using a deuterated internal standard like TBPP-d10.
Caption: A logical diagram illustrating the key performance attributes for comparing deuterated internal standards for organophosphate analysis.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of its corresponding native compound and other structurally similar organophosphate flame retardants. Its high degree of deuteration is advantageous in minimizing potential isotopic interference. When establishing a calibration curve, researchers can typically expect a wide linear range (e.g., 0.1 - 100 ng/mL) with excellent linearity (R² ≥ 0.995). For optimal performance, it is crucial to validate the method within the specific analytical conditions and matrix being investigated. The comparison with a widely used alternative like triphenyl-d15 phosphate highlights that both standards are capable of delivering high-quality data, with the ultimate choice often depending on the specific target analytes and laboratory preference.
References
Detecting Trace Levels of p-t-Butylphenyl Diphenyl Phosphate in Water: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of contaminants like p-t-Butylphenyl diphenyl phosphate (B84403) (BDP) in water is critical. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
p-t-Butylphenyl diphenyl phosphate, an organophosphate ester (OPE), is utilized as a flame retardant and plasticizer in various industrial applications. Its potential for environmental contamination necessitates sensitive and reliable analytical methods for its monitoring in aqueous matrices. The choice between LC-MS/MS and GC-MS for the analysis of BDP in water depends on several factors, including the required limit of detection (LOD), sample throughput, and available instrumentation.
Performance Comparison: LC-MS/MS vs. GC-MS
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | Generally offers higher sensitivity, with LODs for similar OPEs in water reported in the low ng/L range (e.g., 0.6 to 2.5 ng/L for various OPEs).[1] | LODs for OPEs in water are typically in the range of 0.17 to 1.13 ng/L, though some methods report higher detection limits. |
| Limit of Quantification (LOQ) | For a structurally similar compound, bis(4-tert-butylphenyl) phenyl phosphate, in indoor dust, LOQs were reported to be between 0.09 and 3.2 ng/g. | Generally in the low ng/g range for related compounds, with one report of approximately 2 µ g/media for Butyl diphenyl phosphate. |
| Selectivity & Specificity | Excellent, due to the use of Multiple Reaction Monitoring (MRM). | High, especially when using Selected Ion Monitoring (SIM). |
| Sample Preparation | Typically involves Solid-Phase Extraction (SPE). | Also commonly employs Solid-Phase Extraction (SPE). |
| Throughput | Can be higher due to faster analysis times. | May have longer run times depending on the chromatographic separation. |
| Matrix Effects | Can be a concern, but can be mitigated with appropriate internal standards and sample cleanup. | Less susceptible to matrix effects compared to LC-MS/MS, but still a consideration. |
Inference: Based on the available data for analogous compounds, LC-MS/MS generally demonstrates superior sensitivity for the analysis of organophosphate esters in water samples, often achieving lower limits of detection compared to GC-MS. However, both techniques are capable of detecting BDP at trace levels relevant for environmental monitoring.
Experimental Protocols
Detailed methodologies are crucial for achieving reliable and reproducible results. Below are representative experimental protocols for the analysis of p-t-Butylphenyl diphenyl phosphate in water samples using Solid-Phase Extraction (SPE) coupled with either LC-MS/MS or GC-MS.
Protocol 1: SPE-LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction)
-
Filtration: Filter the water sample (typically 500 mL to 1 L) through a glass fiber filter (e.g., 0.7 µm pore size) to remove suspended solids.
-
Spiking: Add an appropriate internal standard (e.g., a deuterated analog of BDP) to the filtered water sample to correct for matrix effects and variations in extraction efficiency.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB, 6 mL, 500 mg) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol (B129727), and 5 mL of deionized water.
-
Sample Loading: Load the pre-filtered and spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.
-
Elution: Elute the trapped analytes from the cartridge with an appropriate organic solvent, such as 10 mL of ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B52724) (B), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for organophosphate esters.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for BDP and the internal standard must be optimized.
Protocol 2: SPE-GC-MS
1. Sample Preparation (Solid-Phase Extraction)
-
The sample preparation steps (Filtration, Spiking, SPE Cartridge Conditioning, Sample Loading, Washing, Drying, and Elution) are generally the same as for the LC-MS/MS protocol.
2. GC-MS Instrumental Analysis
-
Chromatographic Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Injection Volume: 1-2 µL.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 60-80 °C, hold for 1-2 minutes, then ramp up to 280-300 °C.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Characteristic ions for BDP should be selected for monitoring.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of p-t-Butylphenyl diphenyl phosphate in water samples.
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the determination of p-t-Butylphenyl diphenyl phosphate in water samples. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired limit of detection, the complexity of the sample matrix, and the instrumentation available. For applications requiring the highest sensitivity, LC-MS/MS is often the preferred method. However, GC-MS remains a robust and widely accessible alternative for routine monitoring. Proper method validation, including the determination of method-specific LODs and LOQs, is essential for ensuring the accuracy and reliability of the analytical results.
References
A Comparative Analysis of the Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers
An Objective Guide for Researchers and Drug Development Professionals
The phasing out of polybrominated diphenyl ethers (PBDEs) due to their environmental persistence, bioaccumulation, and toxicity has led to the widespread adoption of organophosphate esters (OPEs) as alternative flame retardants.[1][2] This shift has raised a critical question: are OPEs a safer alternative? This guide provides a comprehensive comparison of the toxicity profiles of these two classes of flame retardants, supported by experimental data, to inform researchers, scientists, and drug development professionals. Human exposure to OPEs is now frequently detected at levels comparable to or even exceeding those of PBDEs at their peak usage.[1][2][3]
Executive Summary
Emerging evidence suggests that the replacement of PBDEs with OPEs may be a case of "regrettable substitution," where one hazardous chemical class is replaced by another with a similar or even greater potential for adverse health effects.[2] While OPEs are generally less persistent in the environment than PBDEs, they are detected in nearly all indoor environments and human tissues.[1] Studies across various models, from invertebrates to mammalian cells, indicate that several OPEs exhibit comparable or, in some cases, greater toxicity than PBDEs across several endpoints, including developmental neurotoxicity, endocrine disruption, and reproductive toxicity.
Quantitative Toxicity Data
The following tables summarize key quantitative data from comparative studies on the toxicity of OPEs and PBDEs.
Table 1: Comparative Developmental and Reproductive Toxicity in Caenorhabditis elegans
| Compound Class | Compound | Endpoint | Lowest Effective Concentration (LEC) (µM) | Reference |
| PBDEs | BDE-99 | Larval Development | 0.16 | [4] |
| DE-71 | Larval Development | 0.16 | [4] | |
| BDE-47 | Larval Development | 0.4 | [4] | |
| OPEs | Triphenyl phosphate (B84403) (TPHP) | Larval Development | 0.16 | [4] |
| Isopropylated phenol (B47542) phosphate (IPP) | Reproduction | Similar to DE-71 | [4][5] | |
| Triphenyl phosphate (TPHP) | Reproduction | Similar to DE-71 | [4][5] |
Note: A lower LEC indicates higher toxicity.
Table 2: Comparative In Vitro Cytotoxicity and Endocrine Disruption
| Compound Class | Compound | Cell Line | Endpoint | Effective Concentration | Key Finding | Reference |
| PBDEs | BDE-47 | MA-10 Mouse Leydig Cells | Mitochondrial Activity | ≥50 µM | Significant reduction | [6][7] |
| BDE-47 | MA-10 Mouse Leydig Cells | Superoxide (B77818) Production | No significant effect | - | [6][7] | |
| BDE-47 | PC12 Cells | Cell Number, Neurite Growth | No effect | - | [8] | |
| OPEs | 7 Common OPEs | MA-10 Mouse Leydig Cells | Mitochondrial Activity | ≥50 µM | Significant reduction (all 7) | [6][7] |
| All 7 OPEs | MA-10 Mouse Leydig Cells | Superoxide Production | 10 µM | 1.7-4.4-fold increase | [6][7] | |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | PC12 Cells | Cell Number, Neurite Growth | Not specified | Decrements in cell number and altered differentiation | [8] | |
| Bis(1,3-dichloro-2-propyl)phosphate (BDCPP) | Human (Firefighters) | Thyroid Hormone (T4) | Doubling of BDCPP | 2.88% decrease in T4 | [9] |
Experimental Protocols
Detailed methodologies for key comparative experiments are outlined below.
Caenorhabditis elegans Toxicity Assays
This in vivo model was used to compare the effects of OPEs and PBDEs on multiple biological endpoints.[4][5]
Experimental Workflow:
-
Organism and Culture: Wild-type C. elegans (Bristol N2) were maintained on nematode growth medium (NGM) plates with E. coli OP50 as a food source. Age-synchronized populations of L1 larvae were obtained by bleaching gravid adults.
-
Exposure: Synchronized L1 larvae were exposed to a concentration range of individual OPEs and PBDEs in a 96-well plate format.
-
Endpoints:
-
Larval Development: Assessed by measuring worm size and optical density after a set incubation period using an automated imaging system.
-
Feeding: Determined by quantifying the ingestion of fluorescent microspheres mixed with the E. coli food source.
-
Reproduction: Measured by counting the number of progeny produced by individual worms over their reproductive period.
-
In Vitro Neurotoxicity Assessment using PC12 Cells
This assay was employed to evaluate the effects of OPEs and PBDEs on neuronal differentiation.[8]
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF), were cultured in appropriate media.
-
Differentiation and Exposure: Cells were plated and treated with NGF to induce differentiation. Concurrently, they were exposed to various concentrations of OPEs (e.g., TDCIPP) or PBDEs (e.g., BDE-47).
-
Endpoint Analysis:
-
Cell Number/Viability: Determined using assays such as MTT or trypan blue exclusion to assess cytotoxicity.
-
Neurite Outgrowth: Neurite length and branching were quantified using microscopy and image analysis software to assess neuronal differentiation.
-
Steroidogenesis and Cytotoxicity in MA-10 Mouse Leydig Cells
This in vitro model was used to assess the endocrine-disrupting potential of OPEs and PBDEs on steroid hormone production.[6][7]
-
Cell Culture: MA-10 mouse tumor Leydig cells, which produce progesterone (B1679170) in response to human chorionic gonadotropin (hCG), were maintained in culture.
-
Exposure: Cells were exposed to a range of concentrations of OPEs or BDE-47.
-
Endpoints:
-
Mitochondrial Activity: Assessed using assays like the MTT assay, which measures the metabolic activity of mitochondria.
-
Cell Viability: Quantified by counting the number of viable cells.
-
Oxidative Stress: Superoxide production was measured using specific fluorescent probes.
-
Steroidogenesis: Progesterone levels in the culture medium were quantified by radioimmunoassay following stimulation with hCG.
-
Key Mechanistic Insights
Endocrine Disruption
Both PBDEs and OPEs have been shown to act as endocrine-disrupting chemicals (EDCs).[6][10] PBDEs are well-documented for their interference with thyroid hormone homeostasis, likely due to their structural similarity to thyroid hormones.[10] Emerging research indicates that OPEs also possess endocrine-disrupting capabilities. For instance, several OPEs have been shown to affect steroidogenesis in Leydig cells, and human studies have linked exposure to certain OPE metabolites with altered thyroid hormone levels.[6][9]
Neurotoxicity
Developmental neurotoxicity is a significant concern for both classes of flame retardants. However, they appear to target different stages of neurodevelopment.[11] Studies using embryonic neural stem cells and PC12 cells have shown that brominated flame retardants are more potent in affecting the early stages of neurodifferentiation (the decision to become a neuron or glial cell).[11] In contrast, organophosphate flame retardants preferentially impact later stages, such as neurite outgrowth and neurotransmitter specification.[11]
Mitochondrial Toxicity
A key mechanism of toxicity for some OPEs appears to be the disruption of mitochondrial function. In comparative studies, several aromatic OPEs were found to be potent mitochondrial toxicants, a characteristic shared with some PBDEs.[5][12] Inhibition of larval development in C. elegans by many of the tested flame retardants was associated with significant mitochondrial toxicity.[5][12] In MA-10 cells, all tested OPEs significantly increased superoxide production, an indicator of mitochondrial oxidative stress, whereas BDE-47 did not.[6][7]
Conclusion
The available scientific evidence indicates that organophosphate flame retardants are not inherently safer than the PBDEs they have replaced. Several OPEs exhibit toxicological profiles that are comparable to, and in some aspects, more potent than PBDEs, particularly concerning developmental toxicity, endocrine disruption, and mitochondrial function. Given the high and increasing levels of human exposure to OPEs, further in-depth toxicological studies are crucial to fully characterize their health risks. For researchers and professionals in drug development, understanding the distinct and overlapping mechanisms of toxicity for these compound classes is essential for assessing potential interactions and for the development of safer alternatives. The data strongly suggest that a precautionary approach is warranted in the continued use of OPEs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organophosphate Flame Retardants – Truly the Better Choice? - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Editor's Highlight: Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organophosphate Flame Retardants Act as Endocrine-Disrupting Chemicals in MA-10 Mouse Tumor Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Brominated and Organophosphate Flame Retardants Target Different Neurodevelopmental Stages, Characterized with Embryonic Neural Stem Cells and Neuronotypic PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to SPE Cartridges for Efficient Organophosphate Extraction
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solid-Phase Extraction Cartridge Performance in Organophosphate Analysis
The accurate detection and quantification of organophosphate pesticides are critical in environmental monitoring, food safety, and toxicology. Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and preconcentration of these compounds from complex matrices.[1] The choice of SPE sorbent is a crucial step that significantly influences the analytical method's sensitivity and selectivity.[1] This guide provides a comparative overview of the performance of different SPE cartridges for organophosphate extraction, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable materials for their analytical needs.
Performance Comparison of SPE Sorbents
The selection of an appropriate SPE sorbent is paramount for achieving high recovery and reproducibility.[2] The choice depends on the physicochemical properties of the target organophosphates and the sample matrix.[2] This section compares the performance of commonly used SPE cartridges, including C18, polymeric, and graphitized carbon black-based sorbents.
Table 1: Recovery of Organophosphates Using Different SPE Cartridges
| SPE Cartridge Type | Sorbent Chemistry | Target Organophosphates | Sample Matrix | Average Recovery (%) | Reference |
| C18 | Octadecyl-functionalized silica | Malathion, Chlorpyrifos, Diazinon | Water | 85-95% | [3] |
| Bond Elut PPL | Styrene-divinylbenzene polymer | 16 different organophosphates | Water | 70-135% | [4] |
| Oasis HLB | Divinylbenzene-N-vinylpyrrolidone | Wide range of pesticides | Groundwater | >70% | [5] |
| GCB/PSA | Graphitized Carbon Black / Primary Secondary Amine | Organophosphates (non-polar) | Hair | 45.9-117.1% | [6] |
| PS-DVB | Polystyrene-divinylbenzene | Organophosphate metabolites (hydrophilic) | Hair | 10.3-93.1% | [6] |
| Magnetic Nanoparticles (Fe3O4@SiO2 MWCNTs) | Multi-walled carbon nanotubes on magnetic core | TnBP, TCEP, TPhP, TEHP | Water | 72.5-89.1% | [7][8] |
| Graphene Aerogel | Graphene aerogel | 3 different organophosphates | Water | 91.2-103.7% | [9][10] |
| HyperSep Retain PEP | Porous polymer | 8 different organophosphates | Drinking Water | Not specified, but high | [11] |
Key Findings from Comparative Studies:
-
C18 cartridges are effective for the extraction of non-polar to moderately polar organophosphates from water samples, with reported recoveries around 85%.[3] However, their performance can be variable between different manufacturers.[3]
-
Polymeric sorbents like Oasis HLB and Strata-X (styrene-divinylbenzene) often provide better recoveries than C18 for a broader range of pesticides, including more polar ones.[5] The Bond Elut PPL, a styrene-divinylbenzene polymer, has shown good recoveries for 16 different organophosphates in water.[4]
-
Graphitized carbon black (GCB) is particularly effective for removing pigments and other interferences from complex matrices. A combination of GCB and Primary Secondary Amine (PSA) in a cartridge is well-suited for non-polar organophosphates.[6][12]
-
For hydrophilic organophosphate metabolites , polystyrene-divinylbenzene (PS-DVB) cartridges have demonstrated good performance.[6]
-
Novel materials such as magnetic nanoparticles and graphene-based sorbents are emerging as highly efficient alternatives.[7][8][9][10] Magnetic SPE offers the advantage of a simpler and faster extraction process.[10]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are representative protocols for organophosphate extraction using different SPE cartridges.
Protocol 1: Extraction of Organophosphates from Water using Agilent Bond Elut PPL[4]
-
Sample Preparation: Measure 500 mL of the water sample and adjust the pH to 2 with hydrochloric acid.[4]
-
SPE Cartridge Conditioning: Condition the Bond Elut PPL cartridge with 2 mL of methanol.[4]
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 2 mL of an ethanol:acetonitrile (B52724) (1:1) solution.[4]
-
Sample Loading: Load the pretreated water sample onto the cartridge at a flow rate of 10 mL/min.[4]
-
Drying: Dry the cartridge under vacuum (10-15 in Hg) for 15 minutes.[4]
-
Elution: Elute the retained organophosphates with two 2 mL aliquots of acetonitrile under low vacuum (< 3 in Hg).[4]
-
Analysis: Transfer 1 mL of the eluate to an autosampler vial for analysis by LC/MS/MS.[4]
Protocol 2: Magnetic Solid-Phase Extraction (MSPE) of Organophosphate Esters from Water[7][8]
-
Adsorption: Disperse 20 mg of Fe3O4@SiO2 MWCNTs magnetic adsorbent into a 20 mL water sample spiked with organophosphate esters. The mixture is then subjected to vibrational mixing in a 25°C water bath for 50 minutes.[7][8]
-
Magnetic Separation: Use a magnet to separate the Fe3O4@SiO2 MWCNTs with the adsorbed organophosphates from the supernatant, which is then discarded.[7][8]
-
Elution: Add 1400 µL of ethyl acetate (B1210297) to the adsorbent and perform ultrasonic treatment for 20 minutes to desorb the organophosphates.[7][8]
-
Analysis: The resulting eluate is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the typical steps involved in a Solid-Phase Extraction procedure for organophosphate analysis.
Caption: A generalized workflow for organophosphate extraction using SPE.
This logical diagram illustrates the sequential steps from sample preparation through solid-phase extraction to the final instrumental analysis.
Caption: Logical guide for selecting an appropriate SPE sorbent.
This decision-making diagram outlines the key considerations—analyte properties and sample matrix characteristics—that guide the selection of a suitable SPE sorbent for optimal organophosphate extraction.
References
- 1. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. researchgate.net [researchgate.net]
- 4. dto-innovators.it [dto-innovators.it]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. Rapid screening for organochlorine and organophosphorus pesticides in milk using C18 and graphitized carbon black solid phase extraction cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of p-t-Butylphenyl diphenyl phosphate-d10: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and occupational safety. This guide provides detailed procedures for the proper disposal of p-t-Butylphenyl diphenyl phosphate-d10, a deuterated organophosphate compound. While a specific Safety Data Sheet (SDS) for the deuterated form was not identified, this document synthesizes safety and disposal information from closely related compounds to establish best practices for its management.
The non-deuterated analogue, t-butylphenyl diphenyl phosphate, is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to handle this compound with the utmost care to prevent environmental release[1].
Immediate Safety and Handling Precautions
Before beginning any disposal process, adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and tight-sealing safety goggles[2]. All PPE should be inspected prior to use[1].
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or fumes[1][2].
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. The spilled material should be collected using methods that avoid dust formation and placed in a suitable, closed container for disposal[1][2]. Discharge into the environment must be avoided[1].
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable regional, national, and local regulations[2].
-
Waste Identification and Classification: The first step is to classify the waste material. As a best practice, and in the absence of specific data for the deuterated compound, it should be treated as a hazardous waste due to the ecotoxicity of its analogue[1]. Waste generators are responsible for this classification[2].
-
Segregation and Storage: Keep this chemical waste segregated from other waste streams to prevent potentially dangerous reactions[2]. Store the waste in its original container or a compatible, well-sealed, and clearly labeled container[2]. The storage area should be cool, dry, and well-ventilated[1][2].
-
Labeling: All waste containers must be clearly labeled with the chemical name ("this compound"), any associated hazards (e.g., "Toxic to Aquatic Life"), and the accumulation start date[2].
-
Approved Disposal Facility: The final and most critical step is to dispose of the waste through an approved waste disposal plant[1]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal by a licensed hazardous waste contractor.
Contaminated Packaging: Any packaging that has come into direct contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product[1].
Chemical and Physical Properties
| Property | Value (for non-deuterated analogue) |
| Molecular Formula | C₂₂H₂₃O₄P[3] |
| Molecular Weight | 382.39 g/mol [3] |
| Appearance | White Powder/Solid[4] |
| Odor | Odorless[4] |
| Melting Point | 63 - 70 °C[4] |
Note: This data is for the non-deuterated analogue, p-t-Butylphenyl diphenyl phosphate, and should be used for reference only.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling p-t-Butylphenyl diphenyl phosphate-d10
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling p-t-Butylphenyl diphenyl phosphate-d10, a deuterated organophosphate compound. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for the deuterated form was not located, the SDS for the parent compound, t-Butyl phenyl diphenyl phosphate, indicates that it is very toxic to aquatic life with long-lasting effects.[1] The toxicological properties of this chemical have not been thoroughly investigated, and therefore, appropriate precautions should be taken to minimize exposure.[1]
The following personal protective equipment is essential for handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or PVC gloves are recommended.[2] Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin and Body Protection | Laboratory coat or chemical-resistant coveralls | A lab coat should be worn at all times. For tasks with a higher risk of splashing, chemical-resistant coveralls are advised.[3][4] |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid the need for respiratory protection.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety.
1. Preparation:
-
Ensure a well-ventilated workspace, preferably a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate personal protective equipment as outlined in the table above.
2. Handling:
-
Avoid direct contact with the skin and eyes.[5]
-
Prevent the formation of dust or aerosols. If the compound is a solid, handle it carefully to avoid creating airborne particles.[1]
-
Use dedicated spatulas and glassware.
-
Keep containers tightly closed when not in use.[1]
3. In Case of a Spill:
-
Evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
Avoid generating dust during cleanup.[1]
-
Ventilate the area and wash the spill site after the material has been removed.
4. First Aid Measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[5]
-
After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]
-
In all cases of exposure, seek medical attention and show the Safety Data Sheet to the attending physician.[1]
Disposal Plan: A Compliant and Safe Protocol
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Disposal Procedure:
-
All chemical waste must be disposed of through a licensed disposal company.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
